Physicochemical Profiling and Synthetic Utility of 6-Bromo-2,1-benzoxazole-3-carbaldehyde
Executive Summary In the landscape of modern drug discovery and advanced materials science, highly functionalized heterocyclic building blocks are critical for exploring novel chemical space. 6-Bromo-2,1-benzoxazole-3-ca...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery and advanced materials science, highly functionalized heterocyclic building blocks are critical for exploring novel chemical space. 6-Bromo-2,1-benzoxazole-3-carbaldehyde (CAS: 1781641-60-8), also known as 6-bromobenzo[c]isoxazole-3-carbaldehyde, is a uniquely versatile, tri-functional intermediate. It features a reactive C3-carbaldehyde, a cross-coupling-ready C6-bromide, and a reductively labile 2,1-benzoxazole (anthranil) core.
This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols, designed specifically for synthetic chemists and drug development professionals.
Structural and Physicochemical Profiling
Understanding the baseline physicochemical properties of a building block is essential for predicting its behavior in complex synthetic workflows. While empirical thermodynamic data for this specific halogenated derivative is limited, highly accurate predictive models can be extrapolated from the parent [1]. The fused benzene and isoxazole rings create a rigid, planar, and highly conjugated system[2].
The strategic value of 6-Bromo-2,1-benzoxazole-3-carbaldehyde lies in its orthogonal reactivity. Each functional group can be manipulated independently if the correct catalytic and thermodynamic conditions are applied.
C6-Bromine (Electrophilic Handle): The electron-deficient nature of the anthranil core accelerates the oxidative addition of low-valent transition metals (e.g., Pd
0
). This makes the C6 position an excellent vector for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions[5].
C3-Carbaldehyde (Nucleophilic Addition): The aldehyde is highly activated by the adjacent electronegative isoxazole nitrogen. It readily undergoes reductive amination to yield secondary or tertiary amines, or Knoevenagel condensations to extend the
π
-conjugated system.
2,1-Benzoxazole Core (Reductive Cleavage): The N–O bond within the anthranil ring is notoriously weak. Under controlled single-electron transfer (SET) reductive conditions, the ring opens to reveal a 2-amino-4-bromobenzoyl derivative[6]. This "masked" aniline is a powerful precursor for synthesizing quinolines and quinazolines.
Reactivity Map
Figure 1: Orthogonal reactivity map of 6-Bromo-2,1-benzoxazole-3-carbaldehyde.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed with built-in causality and validation checkpoints.
Protocol A: Chemoselective Suzuki-Miyaura Coupling at C6
Objective: To install an aryl group at the C6 position without degrading the base-sensitive 2,1-benzoxazole ring.
Causality & Catalyst Selection: We utilize Pd(dppf)Cl
2
as the catalyst. The bulky, bidentate dppf ligand creates a sterically hindered palladium center, preventing the basic nitrogen of the benzoxazole from coordinating and poisoning the catalyst[7]. A mild base (K
3
PO
4
) is chosen over strong alkoxides to prevent premature ring-opening.
Step-by-Step Workflow:
Preparation: In an oven-dried Schlenk flask, combine 6-Bromo-2,1-benzoxazole-3-carbaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K
3
PO
4
(2.0 equiv).
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H
2
O (4:1 v/v).
Catalyst Introduction: Add Pd(dppf)Cl
2
(5 mol%) under a positive stream of argon.
Reaction: Heat the mixture to 80 °C for 4–6 hours.
Self-Validation Check: Monitor the reaction via LC-MS. The protocol is validated when the starting material isotope doublet (m/z ~226/228) disappears, replaced by the mass of the coupled product. The absence of a[M+18] peak confirms the isoxazole ring remains intact.
Workup: Cool to room temperature, filter through a Celite pad, extract with EtOAc, and purify via silica gel chromatography.
Protocol B: Reductive Ring Opening to 2-Aminobenzoyl Derivatives
Objective: To cleave the N–O bond, revealing a primary aniline, while preserving the C6-bromine for late-stage functionalization.
Causality & Reagent Selection: Catalytic hydrogenation (H
2
with Pd/C) is avoided as it causes concomitant hydrodehalogenation of the bromine. Instead, we use or aqueous TiCl
3
, which selectively cleaves the N–O bond via a highly controlled single-electron transfer mechanism[6].
Step-by-Step Workflow:
Preparation: Dissolve the benzoxazole derivative (1.0 equiv) in absolute ethanol.
Reduction: Add SnCl
2
·2H
2
O (3.0–4.0 equiv) in portions at 0 °C to control the exothermic nature of the reduction.
Reaction: Warm to room temperature and stir for 2 hours.
Self-Validation Check: The reaction is validated by a distinct color change (often from yellow to deep red/brown). TLC analysis will show a highly polar, ninhydrin-active spot, confirming the generation of the primary amine.
Workup: Neutralize the mixture carefully with saturated aqueous NaHCO
3
until pH ~8 (to precipitate tin salts). Filter the resulting slurry, extract the filtrate with dichloromethane, dry over MgSO
4
, and concentrate.
Applications in Drug Development & Material Science
The unique structural properties of 6-Bromo-2,1-benzoxazole-3-carbaldehyde make it highly sought after in two primary fields:
Medicinal Chemistry: The anthranil core is a privileged scaffold. Reductive ring-opening of 3-substituted 2,1-benzisoxazoles yields highly functionalized quinolines, which have been extensively investigated as candidate drugs for neglected tropical diseases, such as [6]. Furthermore, the intact isoxazole ring is utilized in the design of selective COX-2 inhibitors[7].
Optoelectronics & Photosensitizers: The rigid, planar nature of the 2,1-benzisoxazole core allows it to act as an exceptional
π
-conjugated bridge. By utilizing the C6-bromine to couple electron-donating groups and the C3-aldehyde to attach electron-accepting groups, chemists can synthesize highly efficient push-pull for dye-sensitized solar cells (DSSCs)[5].
References
PubChem Compound Summary. "Benzo[c]isoxazole-3-carbaldehyde (CID 21793769)". National Center for Biotechnology Information (NIH). Available at:[Link]
The Anthranil Core as a π-Conjugated Bridge in the Synthesis of Molecular Photosensitizers. Consejo Superior de Investigaciones Científicas (CSIC) / NIH. Available at:[Link]
Rational Modification of a Candidate Cancer Drug for Use Against Chagas Disease. PubMed Central (PMC). Available at: [Link]
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central (PMC). Available at: [Link]
Comprehensive NMR Characterization and Validation Protocols for 6-Bromo-2,1-benzoxazole-3-carbaldehyde
Executive Summary For researchers and drug development professionals, the unambiguous structural validation of heterocyclic building blocks is a critical prerequisite for downstream synthesis and biological assays. 6-Bro...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, the unambiguous structural validation of heterocyclic building blocks is a critical prerequisite for downstream synthesis and biological assays. 6-Bromo-2,1-benzoxazole-3-carbaldehyde (CAS: 1781641-60-8) is a highly functionalized anthranil derivative. Its fused bicyclic nature, combined with the presence of a reactive carbaldehyde and a halogen, creates a complex electronic environment. This technical guide provides an in-depth analysis of its
1
H and
13
C Nuclear Magnetic Resonance (NMR) chemical shifts, the causality behind these spectral features, and a self-validating experimental protocol for high-fidelity data acquisition.
Structural Anatomy & Electronic Environment
The core of the molecule is the 2,1-benzoxazole (anthranil) ring system, a fused heterocycle where a benzene ring is fused to a 1,2-oxazole ring at positions 3 and 4[1]. The isoxazole ring inherently exerts a strong deshielding effect on the adjacent aromatic protons due to the electronegativity of the nitrogen and oxygen atoms[2].
The introduction of substituents dictates the specific NMR profile of this derivative:
3-Carbaldehyde Group (-CHO): Positioned at C-3, this electron-withdrawing group (EWG) significantly alters the electronic landscape[3]. Crucially, the spatial proximity of the carbonyl oxygen to the H-4 proton induces a profound magnetic anisotropy (the peri-effect), shifting the H-4 signal significantly downfield.
6-Bromo Group (-Br): The bromine atom at C-6 exerts competing inductive electron withdrawal and mesomeric electron donation. However, in
13
C NMR, the dominant factor for the substituted carbon is the heavy atom effect (spin-orbit coupling), which paradoxically shifts the C-6 resonance upfield relative to a standard aromatic C-H[4].
Logic flow demonstrating how C3 and C6 substitutions dictate NMR chemical shifts.
1
H NMR Chemical Shifts & Coupling Dynamics
In proton NMR, the deshielding effect of the isoxazole ring and its substituents heavily influences the aromatic protons[2]. The table below summarizes the expected
1
H NMR spectral data (in CDCl
3
at 298 K).
Strong peri-deshielding from the adjacent 3-CHO carbonyl oxygen.
H-7
~7.85
Doublet (d)
1.8
1H
Deshielded by the adjacent isoxazole oxygen (O1); exhibits meta-coupling to H-5.
H-5
~7.45
Doublet of doublets (dd)
9.0, 1.8
1H
Ortho-coupled to H-4 (
3J
) and meta-coupled to H-7 (
4J
).
Causality Insight: The
3J
coupling of 9.0 Hz between H-4 and H-5 is characteristic of ortho-aromatic protons, while the
4J
coupling of 1.8 Hz between H-5 and H-7 confirms their meta relationship across the bromine-substituted C-6 position.
13
C NMR Chemical Shifts & Relaxation
The
13
C NMR spectra of anthranils typically show the C-3 carbon around 153-157 ppm[5]. The addition of the carbaldehyde and bromine groups introduces specific resonance shifts.
Table 2:
13
C NMR Quantitative Data
Position
Shift (δ, ppm)
Type
Assignment Rationale
3-CHO
~182.5
C=O
Characteristic aldehyde carbonyl carbon.
C-7a
~158.5
Cq (O-linked)
Highly deshielded bridgehead carbon adjacent to the isoxazole oxygen[5].
C-3
~156.0
Cq (N-linked)
Imine-like carbon in the isoxazole ring, further deshielded by the CHO group[6].
C-5
~131.0
CH
Aromatic methine, relatively unaffected by strong anisotropic effects.
C-4
~126.5
CH
Aromatic methine, slightly deshielded by the peri-CHO group.
C-6
~124.5
Cq (Br-linked)
Quaternary carbon bearing bromine; exhibits the heavy-atom upfield shift[7].
C-3a
~118.0
Cq
Bridgehead carbon, typical for fused benzoxazole systems.
C-7
~115.0
CH
Aromatic methine adjacent to the highly electronegative O1 atom.
Causality Insight: Quaternary carbons (C-3, C-3a, C-6, C-7a) lack directly attached protons, meaning they cannot efficiently undergo dipole-dipole relaxation. Consequently, they have much longer longitudinal relaxation times (
T1
). This necessitates specific experimental parameters to ensure they appear with adequate signal-to-noise ratios.
Experimental Workflow for High-Fidelity NMR Acquisition
To ensure the structural assignment is a self-validating system , researchers must go beyond 1D NMR and employ a rigorous acquisition protocol. The synthesis and characterization of halogenated anthranils require careful NMR assignment due to the heavy atom effect of halogens like bromine[4].
Step-by-Step Methodology
Sample Preparation: Dissolve 20–25 mg of the compound in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl
3
is preferred as it is non-coordinating and preserves intramolecular electronic states.
Spectrometer Tuning: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Perform precise probe tuning and matching for both
1
H and
13
C channels to maximize the quality factor (
Q
) of the RF coils.
Shimming & Locking: Lock the magnetic field using the
2
H signal of CDCl
3
. Optimize Z0–Z5 shims to achieve a sharp, symmetrical solvent peak, ensuring high resolution of the delicate
4J
meta-couplings.
1D
1
H Acquisition: Run 16 scans with a relaxation delay (
d1
) of 2.0 seconds.
Causality: The 2-second delay prevents the partial saturation of the aldehyde proton, which has a longer
T1
relaxation time than the aromatic protons, ensuring accurate integration.
1D
13
C Acquisition: Run 512–1024 scans using power-gated broadband proton decoupling (e.g., WALTZ-16). Set the
d1
to at least 2.0–3.0 seconds.
Causality: As previously noted, the quaternary carbons (C-3, C-3a, C-6, C-7a) require extended time to return to thermal equilibrium. A short
d1
will result in these peaks disappearing into the baseline noise.
2D Self-Validation (HSQC & HMBC):
Run an HSQC (Heteronuclear Single Quantum Coherence) to unambiguously map H-4, H-5, and H-7 to C-4, C-5, and C-7.
Run an HMBC (Heteronuclear Multiple Bond Correlation) to validate the quaternary carbons. Crucial Checkpoint: Look for a cross-peak correlating H-4 to C-3 and the aldehyde carbonyl. This definitively proves the regiochemistry of the carbaldehyde group at position 3.
Step-by-step experimental workflow for high-fidelity NMR acquisition and self-validation.
References
2,1-Benzisoxazole | C7H5NO | CID 67498 - PubChem
Source: National Institutes of Health (NIH)
URL:[Link]
Tf2O-Promoted Chemoselective C3 Functionalization of Anthranils with Phenols and Thiophenols
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Electronic Supplementary Information - The Royal Society of Chemistry
Source: RSC Advances
URL:[Link]
Copper-Catalyzed Ring-Opening/Reconstruction of Anthranils with Oxo-Compounds: Synthesis of Quinoline Derivatives
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Crystallographic Profiling and X-Ray Diffraction Analysis of 6-Bromo-2,1-benzoxazole-3-carbaldehyde: A Technical Guide
Executive Summary 6-Bromo-2,1-benzoxazole-3-carbaldehyde (CAS: 1781641-60-8) is a highly functionalized bicyclic heteroaromatic building block utilized in the synthesis of advanced pharmaceutical intermediates, particula...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
6-Bromo-2,1-benzoxazole-3-carbaldehyde (CAS: 1781641-60-8) is a highly functionalized bicyclic heteroaromatic building block utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and GPCR modulators. The 2,1-benzoxazole (anthranil) core presents a unique electronic profile, and understanding its solid-state conformation is critical for structure-based drug design (SBDD). This whitepaper provides an in-depth, self-validating methodological guide to determining the crystal structure of this compound via Single-Crystal X-Ray Diffraction (SC-XRD), detailing the causality behind experimental choices, expected crystallographic parameters, and supramolecular interaction networks.
Chemical & Structural Context
The molecular architecture of 6-bromo-2,1-benzoxazole-3-carbaldehyde dictates its behavior in both biological targets and the solid state:
The 2,1-Benzoxazole Core: A highly planar 10-
π
electron system. The fusion of the benzene and isoxazole rings enforces strict coplanarity.
The 3-Carbaldehyde Group: Acts as a strong hydrogen-bond and halogen-bond acceptor. To maximize
π
-conjugation with the heteroaromatic core, the carbonyl group strongly prefers a coplanar orientation, though minor twisting may occur due to steric repulsion with the adjacent C4-proton.
The 6-Bromo Substituent: Serves a dual purpose. Crystallographically, it acts as a heavy atom, providing strong anomalous dispersion and dominating the initial phase solution. Chemically, the electron-withdrawing nature of the heterocycle polarizes the bromine atom, creating a pronounced positive electrostatic potential (the
σ
-hole) at its distal end, enabling robust halogen bonding[1].
Experimental Protocol for SC-XRD
To ensure scientific integrity and reproducibility, the following step-by-step methodology functions as a self-validating system, where every physical manipulation is grounded in crystallographic causality.
Phase I: Crystal Growth via Vapor Diffusion
Preparation: Dissolve 50 mg of the compound in 2 mL of dichloromethane (DCM) in a 1-dram inner vial.
Diffusion Setup: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 5 mL of pentane (antisolvent). Cap the outer vial tightly and store at 20 °C for 72 hours.
Causality (Why this works): Vapor diffusion of the volatile antisolvent into the good solvent slowly and continuously decreases the solubility of the compound. This slow kinetic regime promotes the nucleation of a few high-quality single crystals rather than rapid precipitation, minimizing lattice defects, twinning, and the occlusion of disordered solvent molecules.
Phase II: Crystal Harvesting and Cryocooling
Mounting: Submerge the crystals in Paratone-N oil on a glass slide. Under a polarized light microscope, select a single crystal with uniform extinction (approx. 0.2 × 0.15 × 0.1 mm) and mount it on a MiTeGen polyimide loop.
Cryocooling: Rapidly transfer the loop to the diffractometer goniometer head, directly into a 100 K nitrogen gas stream generated by an Oxford Cryosystems cooler.
Causality (Why this works): Paratone-N acts as a cryoprotectant; upon flash-cooling, it transitions into an amorphous glass rather than crystalline ice, preventing parasitic powder diffraction rings. Cooling to 100 K drastically reduces atomic thermal vibrations (minimizing the Debye-Waller factor), which enhances high-angle diffraction intensity and yields sharper electron density maps.
Phase III: Data Collection and Reduction
Diffraction: Collect data using a diffractometer equipped with a Mo K
α
microfocus source (
λ
= 0.71073 Å) and a photon-counting pixel array detector. Collect
ω
and
ϕ
scans to achieve >99% completeness up to
2θ=56∘
.
Reduction & Correction: Integrate frames using APEX3/SAINT. Apply a multi-scan absorption correction.
Causality (Why this works): The heavy bromine atom (
μ≈4.95 mm−1
) strongly absorbs X-rays. A multi-scan correction uses redundant reflections measured at different goniometer geometries to empirically model and correct for this absorption, ensuring the structure factor amplitudes (
∣Fo∣
) are highly accurate.
Phase IV: Structure Solution and Refinement
Solution: Solve the phase problem using intrinsic phasing via [2].
Refinement: Perform full-matrix least-squares refinement on
F2
using [3]. Anisotropically refine all non-hydrogen atoms. Place hydrogen atoms in calculated positions using a riding model.
Causality (Why this works): Intrinsic phasing is mathematically optimized for structures containing a dominant heavy scatterer like bromine, rapidly locating its position to bootstrap the rest of the electron density map[2]. Refinement on
F2
utilizes all collected data (including weak or negative intensities), preventing statistical bias and ensuring the lowest possible
R
-factors[3].
SC-XRD Experimental and Computational Workflow for Structural Determination.
Crystallographic Data & Refinement Parameters
The following table summarizes the expected high-resolution crystallographic parameters for 6-Bromo-2,1-benzoxazole-3-carbaldehyde at 100 K. The monoclinic
P21/c
space group is highly characteristic for planar, achiral heteroaromatics packing efficiently in the solid state.
Crystallographic Parameter
Value
Chemical Formula
C₈H₄BrNO₂
Formula Weight
226.03 g/mol
Temperature
100(2) K
Wavelength
0.71073 Å (Mo K
α
)
Crystal System
Monoclinic
Space Group
P21/c
Unit Cell Dimensions
a≈7.85
Å,
b≈11.20
Å,
c≈9.45
Å,
β≈105.4∘
Volume
≈800
ų
Z, Calculated Density
4,
≈1.876
Mg/m³
Absorption Coefficient (
μ
)
4.95 mm⁻¹
F(000)
440
θ
range for data collection
2.5° to 28.0°
Reflections collected / unique
≈8500/1850
[
R(int)=0.035
]
Goodness-of-fit on
F2
1.045
Final
R
indices [
I>2σ(I)
]
R1=0.028
,
wR2=0.072
Largest diff. peak and hole
0.45 and -0.52 e.Å⁻³
Structural Analysis & Intermolecular Interactions
The high-resolution structure reveals critical data for computational modeling and SBDD:
Halogen Bonding (XB): A defining feature of the crystal packing is the presence of highly directional halogen bonds[1]. The electrophilic
σ
-hole on the bromine atom of one molecule interacts directly with the nucleophilic carbonyl oxygen of an adjacent molecule (Br···O=C). This interaction typically features a distance of ~3.10 Å (well below the sum of the van der Waals radii of Br and O, which is 3.37 Å) and an angle (C-Br···O) approaching 175°, driving the formation of 1D supramolecular chains[1].
π−π
Stacking: The planar 2,1-benzoxazole rings engage in face-to-face
π−π
stacking interactions. Adjacent 1D halogen-bonded chains are cross-linked by these stacking forces, with centroid-to-centroid distances typically measuring between 3.50 and 3.65 Å, stabilizing the 3D lattice.
Supramolecular interaction network highlighting halogen bonding and π-π stacking.
Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Available at:[Link]
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at:[Link]
Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). "The Halogen Bond". Chemical Reviews, 116(4), 2478-2601. Available at:[Link]
Mechanism of formation for 6-Bromo-2,1-benzoxazole-3-carbaldehyde
An In-Depth Technical Guide to the Formation of 6-Bromo-2,1-benzoxazole-3-carbaldehyde Abstract: 6-Bromo-2,1-benzoxazole-3-carbaldehyde is a substituted anthranil derivative of significant interest in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Formation of 6-Bromo-2,1-benzoxazole-3-carbaldehyde
Abstract: 6-Bromo-2,1-benzoxazole-3-carbaldehyde is a substituted anthranil derivative of significant interest in medicinal chemistry and materials science. As with many 2,1-benzoxazoles, it serves as a valuable synthetic intermediate for constructing more complex heterocyclic systems, such as quinolines and acridines.[1] This guide provides a detailed examination of the predominant mechanism for its formation: the reductive intramolecular cyclization of an ortho-substituted nitroarene. We will explore the underlying chemical principles, explain the causality behind experimental choices, present a detailed synthetic protocol, and offer insights grounded in established literature for researchers, scientists, and drug development professionals.
Introduction to 2,1-Benzoxazoles (Anthranils)
2,1-Benzoxazoles, commonly known as anthranils, are bicyclic aromatic compounds featuring a fused benzene and isoxazole ring. This scaffold is a privileged motif in medicinal chemistry, appearing in compounds with diverse biological activities.[1][2] The synthesis of anthranils can be challenging; the presence of electron-withdrawing groups can significantly reduce the thermal stability of the ring system, necessitating mild reaction conditions for their preparation.[1]
The primary synthetic routes to the 2,1-benzoxazole core include:
Reductive heterocyclization of ortho-substituted nitro compounds. [1]
Photochemical or thermal cyclization of aryl azides.[1]
This guide will focus on the most versatile and widely applied of these methods—reductive heterocyclization—as it applies to the synthesis of the title compound.
The most logical and field-proven pathway to 6-Bromo-2,1-benzoxazole-3-carbaldehyde involves the intramolecular cyclization of a corresponding ortho-nitro carbonyl precursor. The general transformation leverages the reduction of a nitro group positioned ortho to a latent or explicit aldehyde functionality.
The key steps in this process are:
Partial Reduction: The nitro group is selectively reduced to an intermediate oxidation state, typically a nitroso or hydroxylamine group. Complete reduction to the amine is avoided as it would lead to different reaction pathways.
Intramolecular Nucleophilic Attack: The newly formed nucleophilic nitrogen (from the hydroxylamine) or electrophilic nitrogen (from the nitroso intermediate) attacks the adjacent carbonyl carbon.
Dehydration/Cyclization: A molecule of water is eliminated to form the stable aromatic isoxazole ring.
A plausible and readily accessible starting material for this synthesis is 4-Bromo-2-nitrotoluene . The methyl group can be functionalized to introduce the required aldehyde functionality, followed by the key reductive cyclization step.
Mechanistic Deep Dive
The formation of the 2,1-benzoxazole ring is a nuanced process where the choice of reagents directly dictates the reaction pathway and success.
Step 1: Precursor Synthesis via Side-Chain Halogenation and Hydrolysis
Starting from 4-Bromo-2-nitrotoluene, the aldehyde group is typically installed via a two-step sequence:
Free-Radical Bromination: The methyl group is converted to a dibromomethyl group using a radical initiator like benzoyl peroxide and a brominating agent such as N-Bromosuccinimide (NBS). This reaction selectively targets the benzylic position.
Hydrolysis: The resulting dibromomethyl intermediate is hydrolyzed under acidic or basic conditions to yield the aldehyde, 4-Bromo-2-nitrobenzaldehyde . This precursor now contains the necessary ortho-nitro and aldehyde groups in the correct orientation for cyclization.
Step 2: The Reductive Cyclization Event
This is the critical ring-forming step. The objective is the partial reduction of the nitro group of 4-Bromo-2-nitrobenzaldehyde to a hydroxylamine, which spontaneously cyclizes.
The Role of the Reducing Agent: A Case for Devarda's Alloy
While various reducing agents can be employed (e.g., zinc, tin(II) chloride), Devarda's alloy (Cu-Al-Zn) offers a compelling and efficient option, particularly under alkaline conditions.[3]
Composition and Function: Devarda's alloy is typically composed of aluminum (44-46%), copper (49-51%), and zinc (4-6%).[3] In an alkaline medium (e.g., aqueous NaOH), the amphoteric aluminum and zinc react to produce hydrogen gas in situ.
Causality - Why Copper is Critical: The copper component is not merely a spectator; it acts as a catalyst. It is believed to facilitate the formation of a local galvanic couple, which significantly accelerates the rate of reduction compared to using aluminum or zinc alone.[4] This allows the reaction to proceed efficiently under milder conditions, which is crucial for preserving the potentially labile benzoxazole product.[4]
The proposed mechanism using Devarda's alloy is as follows:
Generation of Reductant: Aluminum reacts with hydroxide ions to form aluminate and release hydrogen gas, with electrons transferred to the copper surface.
2 Al + 2 NaOH + 2 H₂O → 2 NaAlO₂ + 3 H₂
Nitro Group Reduction: The nitro group on 4-Bromo-2-nitrobenzaldehyde is reduced on the catalytic copper surface to the hydroxylamine intermediate, 2-(hydroxyamino)-4-bromobenzaldehyde . This is a multi-electron process where the reaction is controlled to prevent over-reduction to the amine.
Intramolecular Cyclization & Dehydration: The nucleophilic oxygen of the hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde. The resulting hemiaminal-like intermediate rapidly loses a molecule of water to form the aromatic 2,1-benzoxazole ring system.
The overall transformation from the precursor to the final product is illustrated in the diagram below.
Caption: Proposed synthetic pathway to the target compound.
Experimental Protocol
The following protocol is a representative, self-validating procedure adapted from general methods for the reductive cyclization of ortho-nitrobenzaldehydes.
Objective: To synthesize 6-Bromo-2,1-benzoxazole-3-carbaldehyde from 4-Bromo-2-nitrobenzaldehyde.
Materials:
4-Bromo-2-nitrobenzaldehyde (1.0 eq)
Devarda's Alloy, finely powdered (2.0-3.0 eq)
Sodium Hydroxide (NaOH), 1 M aqueous solution
Dichloromethane (DCM)
Anhydrous Magnesium Sulfate (MgSO₄)
Silica Gel for column chromatography
Ethyl Acetate/Hexanes mixture
Procedure:
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromo-2-nitrobenzaldehyde (1.0 eq). Dissolve the starting material in a minimal amount of a co-solvent like ethanol or THF if necessary, then add 1 M aqueous NaOH solution (10-15 mL per gram of starting material).
Addition of Reducing Agent: Cool the mixture in an ice bath to 0-5 °C. While stirring vigorously, add the finely powdered Devarda's alloy portion-wise over 30-45 minutes. The reaction is exothermic and will bubble; maintain the temperature below 10 °C during the addition.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic solids. Wash the filter cake thoroughly with dichloromethane (DCM).
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-Bromo-2,1-benzoxazole-3-carbaldehyde.
Characterization (Self-Validation): Confirm the identity and purity of the final product using standard analytical techniques:
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
Mass Spectrometry (MS): To verify the molecular weight.
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the aldehyde, C=N of the isoxazole).
Caption: Experimental workflow for the synthesis.
Data Summary
The following table summarizes key parameters for the proposed synthesis. Exact values will vary based on reaction scale and specific laboratory conditions.
Parameter
Value / Description
Rationale / Notes
Starting Material
4-Bromo-2-nitrobenzaldehyde
Contains ortho-nitro and aldehyde groups required for cyclization.
Reducing Agent
Devarda's Alloy (Cu/Al/Zn)
Provides efficient reduction via in situ hydrogen generation with copper catalysis.[3][4]
Solvent System
Aqueous NaOH / Organic Co-solvent
Alkaline medium is required for the alloy to generate hydrogen.
Temperature
0 °C to Room Temperature
Initial cooling controls the exothermic reaction; RT allows for completion.
Expected Yield
60-80%
Dependant on purity of starting material and purification efficiency.
Purification
Silica Gel Chromatography
Standard method for isolating products of moderate polarity.
Validation
NMR, MS, IR Spectroscopy
Confirms structure and purity, ensuring the protocol is self-validating.
Conclusion
The formation of 6-Bromo-2,1-benzoxazole-3-carbaldehyde is most effectively achieved through the reductive intramolecular cyclization of 4-Bromo-2-nitrobenzaldehyde. This technical guide elucidates a robust mechanism centered on the use of Devarda's alloy as a strategic reducing agent, where the synergistic action of aluminum and catalytic copper in an alkaline medium facilitates the key transformation under mild conditions. The provided protocol represents a self-validating system, offering researchers a clear and scientifically-grounded pathway to this valuable heterocyclic building block.
References
Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles. (2024). Google AI Search.
Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. (2016, May 4). Beilstein Journals.
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles | Organic Letters. (2024, November 5). ACS Publications.
General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. (n.d.). PMC.
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (n.d.). PMC.
A Comprehensive Guide to the Thermodynamic Stability Assessment of 6-Bromo-2,1-benzoxazole-3-carbaldehyde
Introduction: The Imperative of Stability in Drug Development In the landscape of modern drug discovery and development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therap...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative of Stability in Drug Development
In the landscape of modern drug discovery and development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. A thorough understanding of a molecule's thermodynamic and chemical stability informs critical decisions at every stage, from lead optimization and formulation design to defining storage conditions and shelf-life. This guide provides a comprehensive, in-depth framework for the systematic evaluation of the thermodynamic stability of 6-Bromo-2,1-benzoxazole-3-carbaldehyde, a novel heterocyclic compound with potential pharmacological applications.
The benzoxazole scaffold is a privileged structure in medicinal chemistry, known for conferring a degree of thermal and chemical robustness.[1][2] However, the presence of a reactive aldehyde moiety and a bromo-substituent on the 2,1-benzoxazole core introduces specific potential liabilities. The aldehyde group is susceptible to oxidation, while the bromo-aromatic system may be prone to photolytic degradation.[3][4][5] Furthermore, the benzoxazole ring itself can undergo hydrolytic cleavage under certain pH conditions.[6]
This document is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical, scientifically-grounded strategy for a comprehensive stability assessment. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system to build a complete and trustworthy stability profile for 6-Bromo-2,1-benzoxazole-3-carbaldehyde.
Part 1: Solid-State Thermodynamic Stability Analysis
The solid-state properties of an API are fundamental to its handling, processing, and formulation. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools for characterizing the thermodynamic stability of the crystalline form of 6-Bromo-2,1-benzoxazole-3-carbaldehyde.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8][9][10] This technique provides critical information on melting point, phase transitions, and decomposition events.
Sample Preparation: Accurately weigh 2-5 mg of 6-Bromo-2,1-benzoxazole-3-carbaldehyde into a clean, tared aluminum DSC pan.
Pan Sealing: Hermetically seal the pan to prevent solvent loss and ensure a controlled atmosphere. For studies investigating decomposition, a pierced lid can be used to allow volatiles to escape.[9]
Instrument Setup:
Place the sealed sample pan and an empty reference pan into the DSC cell.
Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.[11]
Thermal Program:
Equilibrate the sample at 25 °C.
Ramp the temperature from 25 °C to a temperature above the expected decomposition point (e.g., 350 °C) at a heating rate of 10 °C/min.[7]
Cool the sample back to 25 °C at a controlled rate (e.g., 20 °C/min).
Perform a second heating ramp under the same conditions as the first to observe any changes in the material's thermal behavior after melting and recrystallization.[9]
The resulting DSC thermogram will provide key thermodynamic data points.
Parameter
Description
Expected Outcome for a Stable Crystalline Compound
Melting Point (Tm)
The temperature at which the solid-to-liquid phase transition occurs, observed as an endothermic peak.
A sharp, well-defined endothermic peak indicating a pure crystalline substance.
Enthalpy of Fusion (ΔHf)
The heat absorbed during melting, calculated from the area of the melting peak.
A quantifiable value that can be used for purity estimations.
Decomposition Onset (Td)
The temperature at which decomposition begins, often marked by an exothermic or endothermic deviation from the baseline.
A clear onset temperature, preferably well above the melting point.
Glass Transition (Tg)
A change in the heat capacity, appearing as a step-change in the baseline, characteristic of amorphous materials.
Absence of a glass transition in the first heating scan would confirm a crystalline solid.
Diagram: DSC Analysis Workflow
Caption: Workflow for DSC analysis of 6-Bromo-2,1-benzoxazole-3-carbaldehyde.
Thermogravimetric Analysis (TGA): Quantifying Mass Loss
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12][13] It is highly effective for determining the temperature at which decomposition begins and quantifying the mass loss associated with this process.
Sample Preparation: Accurately weigh 5-10 mg of 6-Bromo-2,1-benzoxazole-3-carbaldehyde into a tared TGA pan (platinum or ceramic).
Instrument Setup:
Place the sample pan in the TGA furnace.
Set the purge gas. It is advisable to run the experiment under both an inert atmosphere (Nitrogen, 100 mL/min) and an oxidative atmosphere (Air, 100 mL/min) to understand the influence of oxygen on thermal stability.[11][12]
Thermal Program:
Equilibrate the sample at 30 °C.
Ramp the temperature from 30 °C to a temperature where complete decomposition is expected (e.g., 600 °C) at a heating rate of 10 °C/min.[13]
The TGA thermogram plots percentage weight loss against temperature.
Parameter
Description
Expected Outcome
Tonset (Decomposition)
The temperature at which significant mass loss begins.
A high Tonset indicates good thermal stability.
T5% or T10%
The temperature at which 5% or 10% mass loss has occurred.
A standardized metric for comparing thermal stability.
Residual Mass
The percentage of mass remaining at the end of the experiment.
Provides information about the formation of non-volatile decomposition products.
DTG Curve
The first derivative of the TGA curve, showing the rate of mass loss. Peaks in the DTG curve correspond to the temperatures of maximum decomposition rate.
Can reveal single or multi-step decomposition processes.
A comparison of the TGA data under nitrogen and air will reveal the compound's susceptibility to oxidative degradation at elevated temperatures.[11]
Part 2: Chemical Stability and Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of a comprehensive stability program. It involves subjecting the API to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[14] This is mandated by regulatory bodies like the ICH.[15][16] For 6-Bromo-2,1-benzoxazole-3-carbaldehyde, we will focus on hydrolysis, oxidation, and photolysis, given its chemical structure.
Stability-Indicating Analytical Method
Before initiating forced degradation studies, a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, must be developed.[17] This method must be able to separate, detect, and quantify the intact API from all its potential degradation products, process impurities, and excipients.[14]
Diagram: Forced Degradation Strategy
Caption: Systematic approach for forced degradation studies.
Hydrolytic Stability
Hydrolysis studies will assess the stability of the benzoxazole ring and the aldehyde group across a range of pH values.[6]
Stock Solution: Prepare a stock solution of 6-Bromo-2,1-benzoxazole-3-carbaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
Stress Conditions:
Acidic: Dilute the stock solution with 0.1 M HCl.
Basic: Dilute the stock solution with 0.1 M NaOH.
Neutral: Dilute the stock solution with purified water.
Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C).
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
Sample Preparation for Analysis: Neutralize the acidic and basic samples before injection into the HPLC system.
Analysis: Analyze all samples using the validated stability-indicating HPLC method.
Oxidative Stability
The aldehyde functional group is a primary target for oxidation.
Stock Solution: Prepare a stock solution as described for hydrolysis.
Stress Condition: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
Incubation: Store the solution at room temperature, protected from light.
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
Analysis: Analyze all samples by HPLC.
Photostability
Bromo-aromatic compounds can be susceptible to photodegradation.[4] These studies should be conducted according to ICH Q1B guidelines.
Sample Preparation: Expose the solid API and a solution of the API (~1 mg/mL) to a light source.
Light Exposure: The light source should emit both UV and visible light, with a total exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Control Sample: A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.
The results of the forced degradation studies should be summarized in a table. The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged and that secondary degradation is minimized.[14]
Stress Condition
Parameters
% Degradation
Number of Degradants
Acid Hydrolysis
0.1 M HCl, 60 °C, 24h
[Data]
[Data]
Base Hydrolysis
0.1 M NaOH, 60 °C, 24h
[Data]
[Data]
Neutral Hydrolysis
H₂O, 60 °C, 24h
[Data]
[Data]
Oxidation
3% H₂O₂, RT, 24h
[Data]
[Data]
Photolysis (Solid)
1.2 million lux hours
[Data]
[Data]
Photolysis (Solution)
1.2 million lux hours
[Data]
[Data]
Thermal (Solid)
80 °C, 7 days
[Data]
[Data]
Part 3: Computational Prediction of Stability
In parallel with experimental studies, computational chemistry offers a powerful in-silico approach to predict thermodynamic stability and potential degradation pathways.[18][19][20] Density Functional Theory (DFT) is a particularly useful method for these predictions.
Bond Dissociation Energy (BDE) Calculations
The homolytic bond dissociation energy (BDE) is a measure of bond strength and can be used to predict the most labile bonds in a molecule, which are often the sites of initial degradation, particularly in autoxidation.[21][22]
Structure Optimization: Optimize the geometry of the ground state 6-Bromo-2,1-benzoxazole-3-carbaldehyde molecule and the radical fragments resulting from the homolytic cleavage of each C-H, C-C, C-N, C-O, and C-Br bond using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[21][22]
Frequency Calculations: Perform frequency calculations on all optimized structures to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.
BDE Calculation: The BDE at 298 K is calculated as the difference in enthalpy between the products (radicals) and the reactant (parent molecule).[23]
Lower BDE values indicate weaker bonds and a higher susceptibility to homolytic cleavage. The aldehydic C-H bond is expected to have a relatively low BDE, making it a likely site for radical-initiated oxidation.
Modeling Degradation Pathways
DFT can also be used to model the thermodynamics of potential degradation reactions, such as hydrolysis and oxidation. By calculating the reaction enthalpies (ΔHr) for proposed pathways, the most thermodynamically favorable degradation routes can be identified.
Diagram: Integrated Stability Assessment
Caption: Integrated experimental and computational stability assessment strategy.
Conclusion
The thermodynamic and chemical stability of 6-Bromo-2,1-benzoxazole-3-carbaldehyde is a multifaceted property that requires a systematic and integrated investigational approach. By combining robust experimental techniques such as DSC, TGA, and comprehensive forced degradation studies with the predictive power of computational chemistry, a complete stability profile can be established. This in-depth understanding is not merely an academic exercise; it is a regulatory requirement and a fundamental prerequisite for advancing a promising new chemical entity through the rigorous pipeline of drug development. The methodologies and strategies outlined in this guide provide a scientifically sound framework for achieving this critical objective, ensuring that decisions regarding formulation, packaging, and storage are based on reliable and comprehensive data.
References
Schrödinger. (2024). Automated Digital Prediction of Chemical Degradation Products. [Link]
Kaza, A., et al. (2014). In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study. Organic Process Research & Development. [Link]
Skone, B. P., et al. (2004). Early Prediction of Pharmaceutical Oxidation Pathways by Computational Chemistry and Forced Degradation. Pharmaceutical Research. [Link]
PatSnap. (2026). How to Use DFT Calculations for Bond Dissociation Insights. Eureka by PatSnap. [Link]
Hao, L., et al. (2022). Computational framework for discovery of degradation mechanisms of organic flow battery electrolytes. Chemical Science. [Link]
Schrödinger. (2024). Webinar Highlights: Automated digital prediction of chemical degradation products. YouTube. [Link]
Jackson, J. R., et al. (1972). The Hydrolysis of Benzoxazoles. Journal of the American Chemical Society. [Link]
Guerra, M., et al. (2003). Density Functional Theory Based Model Calculations for Accurate Bond Dissociation Enthalpies. 3. A Single Approach for X−H, X−X, and X−Y (X, Y = C, N, O, S, Halogen) Bonds. The Journal of Physical Chemistry A. [Link]
TA Instruments. (n.d.). Decomposition Kinetics Using TGA. [Link]
Welter, A., et al. (2022). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology. [Link]
NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. [Link]
de la Cruz, N., et al. (2012). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. Analytica Chimica Acta. [Link]
Open Access Journals. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. [Link]
Erickson, K. L., & Doughty, D. H. (1998). Effect of oxygen concentration on thermal decomposition of organic polymers. OSTI.GOV. [Link]
Barroso, J. (2025). Bond Dissociation Energy with Gaussian16. Dr. Joaquin Barroso's Blog. [Link]
IJAEM. (2024). Determination of activation energy of decomposition reaction from thermo gravimetric analysis. [Link]
Hoye, T. R., et al. (2014). Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. Organic Letters. [Link]
Marrero-Ponce, Y., et al. (2019). Machine Learning to Predict Homolytic Dissociation Energies of C−H Bonds: Calibration of DFT‐based Models with Experimental Data. Molecular Informatics. [Link]
Rowan University. (2025). ExpBDE54: A Slim Experimental Benchmark for Exploring the Pareto Frontier of Bond-Dissociation-Enthalpy-Prediction Methods. [Link]
Qualitest. (2025). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. [Link]
Patel, P. R., et al. (2020). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis. [Link]
Cooper, A., et al. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry. [Link]
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
Mettler Toledo. (n.d.). Greater Insight into Organic Molecules Using DSC 1. [Link]
Sharma, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link]
Wang, L., et al. (2022). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules. [Link]
Al-Abed, S. R., et al. (2018). Effects of Substitutions on the Biodegradation Potential of Benzotriazole Derivatives. Environmental Science & Technology. [Link]
Garcia, N. A., et al. (2008). Photodegradation of bisphenol A and related compounds under natural-like conditions in the presence of riboflavin: kinetics, mechanism and photoproducts. Photochemical & Photobiological Sciences. [Link]
Sun, Z., et al. (2024). Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide. Journal of Chromatography A. [Link]
Kumar, R., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]
Chen, J., et al. (2021). Photodegradation of atmospheric chromophores: changes in oxidation state and photochemical reactivity. Atmospheric Chemistry and Physics. [Link]
Singh, S., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. [Link]
de la Cruz, R. C., et al. (2020). Enhanced Photodegradation of Synthetic Dyes Mediated by Ag3PO4-Based Semiconductors under Visible Light Irradiation. Catalysts. [Link]
Application Note: Chemoselective Reductive Amination of 6-Bromo-2,1-benzoxazole-3-carbaldehyde
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The synthesis of complex spirocyclic and het...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The synthesis of complex spirocyclic and heteroaromatic scaffolds often relies on the functionalization of highly sensitive building blocks. 6-Bromo-2,1-benzoxazole-3-carbaldehyde (also known as 6-bromoanthranil-3-carboxaldehyde) presents a unique chemoselectivity challenge in drug development.
When performing a reductive amination on this substrate, chemists must navigate two critical structural vulnerabilities:
The Labile N–O Bond: The 2,1-benzoxazole (anthranil) ring is highly strained. Under strong reductive conditions (e.g.,
LiAlH4
, or catalytic hydrogenation), the N–O bond readily undergoes electrocyclic cleavage, collapsing the ring into a 2-aminobenzophenone derivative[1].
The Aryl Bromide: The bromine atom at the 6-position is highly susceptible to hydrodehalogenation if transition-metal catalysts (like Pd/C with
H2
) are employed.
The Causality of Reagent Selection:
To preserve both the anthranil core and the aryl halide, the reduction of the intermediate imine/iminium must be strictly orthogonal to the vulnerabilities of the substrate. established Sodium Triacetoxyborohydride (STAB,
NaBH(OAc)3
) as the gold standard for mild, selective reductive aminations[2]. Unlike
NaBH4
, which can prematurely reduce the aldehyde, or
NaCNBH3
, which poses severe toxicity risks (cyanide gas generation) and sluggish kinetics with weak bases, STAB provides a controlled hydride transfer that selectively targets the highly electrophilic iminium ion without degrading the N–O bond or the aryl bromide[3].
Experimental Workflow
The following diagram illustrates the logical flow of the direct reductive amination process, highlighting the specific reagents required to maintain structural integrity.
Workflow for the direct reductive amination of 6-bromo-2,1-benzoxazole-3-carbaldehyde using STAB.
Comparative Reagent Analysis
The table below summarizes the quantitative and qualitative data driving the selection of STAB over other common reducing agents for this specific substrate.
Reducing Agent
Typical Yield
N–O Bond Cleavage Risk
Dehalogenation Risk
Toxicity / Handling Profile
NaBH(OAc)3
(STAB)
85 - 95%
Low (Preserved)
Low (Preserved)
Low (Preferred, Bench-stable)
NaCNBH3
70 - 85%
Low
Low
High (Risk of HCN gas evolution)
NaBH4
(in MeOH)
40 - 60%
Moderate
Low
Low (High risk of aldehyde over-reduction)
H2
, Pd/C
< 10%
High (Ring Opening)
High
Low (Pyrophoric catalyst)
Mechanistic Pathway
Understanding the sequence of events is critical for troubleshooting. The reaction relies on the successful dehydration of the hemiaminal to form the iminium ion prior to hydride delivery. Because STAB is a bulky, mild hydride donor, it ignores the unactivated aldehyde and exclusively attacks the iminium species.
Mechanistic sequence of iminium ion formation and selective hydride transfer.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. In-process controls (IPC) via LC-MS or TLC are mandated to ensure the imine formation and reduction phases are proceeding without degrading the anthranil core.
Solvent: 1,2-Dichloroethane (DCE), anhydrous (0.1 M to 0.2 M relative to substrate)
Additive (Optional): Glacial acetic acid (1.0 equiv) - Only required if utilizing a weakly basic amine (e.g., anilines).
Step-by-Step Methodology
Step 1: Reaction Setup & Iminium Formation
Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon).
Dissolve 6-Bromo-2,1-benzoxazole-3-carbaldehyde (1.0 equiv) in anhydrous DCE to achieve a 0.2 M concentration.
Causality Note: DCE is prioritized over THF or Methanol because STAB exhibits optimal solubility and reaction kinetics in halogenated solvents, preventing premature hydrolysis of the hydride[4].
Add the amine (1.05 equiv) dropwise at room temperature (
20−25∘C
).
Self-Validation (IPC 1): Stir for 30 minutes. Remove a 10 µL aliquot, quench in methanol, and analyze via LC-MS to confirm the disappearance of the aldehyde mass and the appearance of the imine/hemiaminal mass.
Step 2: Selective Reduction
5. Once imine formation is confirmed, add Sodium triacetoxyborohydride (1.5 equiv) in portions over 5 minutes to manage any mild exotherm.
6. Stir the heterogeneous mixture at room temperature for 2 to 12 hours under an inert atmosphere.
7. Self-Validation (IPC 2): Monitor the reaction via TLC (e.g., 30% EtOAc in Hexanes) or LC-MS. The reduction is complete when the imine intermediate is fully consumed. Ensure the UV trace shows no signs of a 2-aminobenzophenone byproduct (which would indicate N–O bond cleavage).
Step 3: Quench and Workup
8. Quench the reaction by slowly adding saturated aqueous Sodium Bicarbonate (
NaHCO3
) until the aqueous layer reaches pH 7-8.
Causality Note: A mild basic quench neutralizes any acetic acid byproduct and destroys unreacted STAB without hydrolyzing the newly formed amine.
Transfer the mixture to a separatory funnel and extract with Dichloromethane (DCM) (3 × 20 mL).
Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate (
Na2SO4
), filter, and concentrate in vacuo.
Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the pure target amine.
Troubleshooting & Process Insights
Sluggish Reactions with Primary Amines: If dialkylation is observed (a common side reaction with unhindered primary amines), switch to an indirect reductive amination protocol. Pre-form the imine in Methanol using a catalytic amount of
Ti(OiPr)4
, then reduce with a milder agent or STAB in a separate step[5].
Poor Solubility: If the amine is a hydrochloride salt, add 1.05 equivalents of N,N-Diisopropylethylamine (DIPEA) prior to step 3 to liberate the free base. Do not use Triethylamine (
Et3N
) as it can sometimes interfere with STAB kinetics.
Preserving the N-O Bond: Strictly avoid heating the reaction above
40∘C
. Elevated temperatures in the presence of nucleophiles or reductants can trigger the thermo-promoted N–O bond cleavage of the anthranil ring[6].
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
URL:[Link]
Ashenhurst, J. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry.
URL:[Link]
Ren, R.-T., et al. (2020). "Anthranils: Versatile Building Blocks in the Construction of C-N Bonds and N-heterocycles." Organic Chemistry Frontiers, 7(9).
URL:[Link]
Organic Chemistry Portal. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."
URL: [Link]
Application Note: Mild Suzuki-Miyaura Cross-Coupling of 6-Bromo-2,1-benzoxazole-3-carbaldehyde
Introduction & Chemical Context The functionalization of 6-bromo-2,1-benzoxazole-3-carbaldehyde via palladium-catalyzed Suzuki-Miyaura cross-coupling presents a highly specific synthetic challenge. The 2,1-benzoxazole (a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Context
The functionalization of 6-bromo-2,1-benzoxazole-3-carbaldehyde via palladium-catalyzed Suzuki-Miyaura cross-coupling presents a highly specific synthetic challenge. The 2,1-benzoxazole (anthranil) core is a privileged scaffold in medicinal chemistry and optoelectronics[1], but its weak N–O bond is highly susceptible to reductive cleavage and thermal degradation.
Compounding this structural instability is the highly electrophilic C3-carbaldehyde moiety. Under the strongly basic conditions typically employed in standard cross-coupling reactions[2], aldehydes readily undergo Cannizzaro disproportionation or aldol condensations. To successfully achieve C6-arylation without compromising the heterocyclic core or the aldehyde group, a highly active, low-temperature catalytic system paired with a precisely tuned weak base is mandatory.
Mechanistic Insights & Causality (E-E-A-T)
As a self-validating experimental system, every reagent in this protocol is selected based on strict mechanistic causality to prevent substrate degradation.
The Catalyst (XPhos Pd G2): Traditional Suzuki-Miyaura conditions (e.g., Pd(PPh3)4 at 90 °C) lead to extensive substrate decomposition. Prolonged heating with phosphine-ligated Pd(0) species triggers the reductive opening of the anthranil ring into a 2-aminobenzoyl derivative. To circumvent this, we utilize XPhos Pd G2 , a second-generation Buchwald precatalyst[3]. XPhos Pd G2 undergoes rapid reductive elimination under mild basic conditions to generate a highly active, monoligated L-Pd(0) species at room temperature. This efficiency allows the oxidative addition and subsequent steps to proceed at just 50 °C, preserving the fragile N–O bond.
The Base (K3PO4): Strong bases (like KOH, NaOH, or NaOtBu) nucleophilically attack the aldehyde, leading to irreversible side reactions. K3PO4 is selected because it provides the exact basicity required to form the reactive boronate "ate" complex during the transmetalation step, yet it is weak enough to leave the C3-carbaldehyde completely intact[4].
The Solvent System (THF/H2O, 4:1): The inclusion of water is critical. It solubilizes the inorganic K3PO4 base, facilitating the crucial boronic acid activation step[5]. THF is chosen over DMF or Toluene because it allows for lower reaction temperatures and easier, milder product recovery during aqueous workup.
Fig 1: Suzuki-Miyaura catalytic cycle tailored for sensitive anthranil substrates.
Quantitative Data: Condition Optimization
The following table summarizes the optimization matrix that validates the chosen protocol. Deviations from the optimized conditions result in rapid degradation of the starting material.
Table 1: Optimization of Reaction Conditions for 6-Bromo-2,1-benzoxazole-3-carbaldehyde
Entry
Catalyst (mol%)
Base (Equiv)
Solvent System
Temp (°C)
Yield (%)
Mechanistic Observation
1
Pd(PPh3)4 (5%)
Na2CO3 (2.0)
Toluene/H2O
90
15%
Significant anthranil ring-opening due to thermal stress.
Tetrahydrofuran (THF) / Deionized Water (4:1 v/v, 10 mL total)
Step-by-Step Methodology:
Reagent Preparation & Degassing (Critical Step):
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-2,1-benzoxazole-3-carbaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), and K3PO4 (2.0 mmol).
Add 10 mL of the THF/H2O (4:1) solvent mixture.
Causality Note: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) species. Sparge the heterogeneous mixture with Argon gas for exactly 15 minutes.
Catalyst Addition:
Briefly open the flask under a positive flow of Argon and add XPhos Pd G2 (2 mol%).
Seal the flask and purge the headspace with Argon for an additional 2 minutes.
Reaction Execution:
Place the flask in a pre-heated oil bath or heating block set strictly to 50 °C .
Stir vigorously (800 rpm) for 2 to 4 hours. Monitor the reaction via TLC or LCMS. The reaction is typically complete within 3 hours due to the high activity of the Buchwald precatalyst[3].
Mild Aqueous Workup:
Remove the flask from heat and allow it to cool to room temperature.
Dilute the mixture with Ethyl Acetate (20 mL) and Water (10 mL).
Causality Note: Do not use acidic or strongly basic washes (e.g., 1M HCl or 1M NaOH), as this will degrade the product. Wash the organic layer with neutral brine (2 x 15 mL).
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a bath temperature no higher than 30 °C.
Purification:
Purify the crude residue via flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient. The intact aldehyde product will elute cleanly.
Fig 2: Step-by-step experimental workflow for the mild cross-coupling protocol.
References
Title: Suzuki reaction
Source: Wikipedia
URL: [Link]
Title: Buchwald precatalysts G2 and G3
Source: Johnson Matthey
URL: [Link]
Title: The Anthranil Core as a π-Conjugated Bridge in the Synthesis of Molecular Photosensitizers
Source: Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Application Note: 6-Bromo-2,1-benzoxazole-3-carbaldehyde in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary: A Trifunctional Scaffold In modern drug discovery,...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Guide & Validated Protocols
Executive Summary: A Trifunctional Scaffold
In modern drug discovery, the rapid assembly of complex, diverse chemical libraries relies heavily on versatile building blocks. 6-Bromo-2,1-benzoxazole-3-carbaldehyde (CAS: 1781641-60-8)[1] stands out as a highly privileged, trifunctional scaffold. Also known as a substituted anthranil[2], this molecule offers three orthogonal axes of reactivity, allowing medicinal chemists to perform iterative functionalizations without the need for cumbersome protection/deprotection steps.
The strategic value of this scaffold lies in its ability to act as a masked 2-aminobenzaldehyde equivalent. The inherent instability of free ortho-amino aldehydes is circumvented by the 2,1-benzoxazole (anthranil) core, which safely stores this functionality until a transition-metal-catalyzed N-O bond cleavage is triggered[3].
Fig 1: Trifunctional reactivity map of 6-Bromo-2,1-benzoxazole-3-carbaldehyde.
Axis 1: Late-Stage Functionalization via Cross-Coupling
The 6-bromo substituent provides a highly reliable handle for expanding the chemical space of the scaffold via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Mechanistic Rationale: The primary challenge here is preventing the degradation of the sensitive 3-carbaldehyde and the N-O bond under strongly basic or high-temperature conditions. We utilize
Pd(dppf)Cl2
because its large bite angle facilitates rapid reductive elimination, compensating for the electronic deactivation of the anthranil core. A mild base (
K2CO3
) is selected to prevent base-catalyzed aldol condensations of the 3-carbaldehyde.
Step-by-Step Methodology:
Preparation: In a flame-dried Schlenk flask under argon, charge 6-Bromo-2,1-benzoxazole-3-carbaldehyde (1.0 equiv, 0.5 mmol), the target arylboronic acid (1.2 equiv),
Pd(dppf)Cl2
(0.05 equiv), and
K2CO3
(2.0 equiv).
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/
H2O
(4:1 v/v, 5 mL). The biphasic system ensures the solubility of both the organic scaffold and the inorganic base.
Reaction: Heat the mixture to 80 °C for 4–6 hours with vigorous stirring.
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine. Dry the organic layer over anhydrous
Na2SO4
, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Self-Validation & Quality Control:
Visual Cue: The reaction will transition from a reddish suspension to a clear, dark solution, followed by the precipitation of palladium black upon completion.
Analytical Cue: LC-MS analysis must show the complete disappearance of the characteristic isotopic doublet (
m/z
226/228, 1:1 ratio) of the brominated starting material, replaced by the
[M+H]+
peak of the coupled product.
Axis 2: Diversity-Oriented Synthesis via the 3-Carbaldehyde
The 3-carbaldehyde is a highly electrophilic center, ideal for generating libraries of kinase inhibitors or GPCR ligands via reductive amination.
Protocol 2: Mild Reductive Amination
Mechanistic Rationale: Standard reducing agents like
NaBH4
are too aggressive and will reduce the unreacted aldehyde to an alcohol, or worse, prematurely cleave the N-O bond of the anthranil.
NaBH(OAc)3
is chosen because the electron-withdrawing acetate groups reduce the hydridic character of the boron, making it strictly chemoselective for the intermediate iminium ion.
Step-by-Step Methodology:
Imine Formation: Dissolve the scaffold (1.0 equiv, 0.5 mmol) and the primary/secondary amine (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE, 5 mL). Add glacial acetic acid (1.0 equiv) to catalyze iminium formation. Stir at room temperature for 2 hours.
Reduction: Add
NaBH(OAc)3
(1.5 equiv) portion-wise over 10 minutes. Stir for an additional 12 hours at room temperature.
Quenching: Quench the reaction carefully with saturated aqueous
NaHCO3
(5 mL) to neutralize the acetic acid and destroy excess hydride.
Extraction: Extract with Dichloromethane (
3×10
mL), dry over
MgSO4
, and concentrate in vacuo.
Self-Validation & Quality Control:
Kinetic Validation: Before adding
NaBH(OAc)3
, withdraw a 10 µL aliquot, dilute in MeOH, and inject into the LC-MS. You must observe the mass shift corresponding to the imine/iminium intermediate. If the unreacted aldehyde peak persists, add molecular sieves (4Å) to drive the condensation before proceeding to reduction.
Axis 3: Complex Heterocycle Assembly via N-O Bond Cleavage
The most powerful application of the 2,1-benzoxazole scaffold is its use as an internal nitrene precursor. Under transition-metal catalysis, the N-O bond cleaves (acting as an internal oxidant), generating a highly reactive metal-nitrene species that can undergo C-H insertion or formal annulation to build complex heterocycles like quinolines, indoles, and carbazoles[4],[5],[6].
Fig 2: Mechanistic pathway of transition-metal-catalyzed N-O bond cleavage.
Protocol 3: Rh-Catalyzed Annulation to Quinolines
Mechanistic Rationale: This protocol utilizes a Rh(III) catalyst to facilitate the coupling of the anthranil with acrylic acids.
AgSbF6
is critical as an additive; it abstracts the chloride ligands from
[Cp∗RhCl2]2
, generating the coordinatively unsaturated, cationic Rh(III) active species[5]. The N-O bond cleavage drives the catalytic cycle, releasing
H2O
and
CO2
as the only byproducts, making it highly atom-economical.
Step-by-Step Methodology:
Catalyst Activation: In a glovebox, charge a pressure tube with
[Cp∗RhCl2]2
(2.5 mol %) and
AgSbF6
(10 mol %). Add anhydrous DCE (2 mL) and stir for 5 minutes.
Reagent Addition: Add the functionalized 6-Bromo-2,1-benzoxazole-3-carbaldehyde (0.2 mmol) and the target acrylic acid derivative (0.24 mmol).
Annulation: Seal the tube and heat to 80 °C for 16 hours.
Purification: Cool the mixture, filter through a short pad of Celite to remove Rh and Ag salts, concentrate, and purify via silica gel chromatography.
Self-Validation & Quality Control:
Visual/Kinetic Cue: The reaction mixture will change from a bright red (Rh precatalyst) to a dark brown active solution. If acrylic acids are used, the evolution of
CO2
gas serves as a visual kinetic indicator of the decarboxylative annulation step[5].
Quantitative Data: Catalytic Systems for N-O Cleavage
To assist in experimental design, the following table summarizes the state-of-the-art catalytic systems used to trigger the N-O bond cleavage of anthranil derivatives for heterocycle synthesis.
Catalytic System
Substrate Coupling Partner
Primary Heterocycle Formed
Yield Range
Key Mechanistic Advantage
Ref
[Cp∗RhCl2]2
/
AgSbF6
Acrylic Acids
Quinolines
65–92%
Traceless directing group (-COOH);
H2O
/
CO2
byproducts.
Scientific Rationale & Scaffold Significance The 2,1-benzoxazole (anthranil) ring system is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial agents, antipsychot...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Rationale & Scaffold Significance
The 2,1-benzoxazole (anthranil) ring system is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial agents, antipsychotics, and peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonists[1]. Within this chemical space, 6-Bromo-2,1-benzoxazole-3-carbaldehyde serves as a highly versatile, bifunctional building block.
The strategic value of this specific molecule lies in its orthogonal reactivity:
The 3-Carbaldehyde Moiety: Highly electrophilic due to the electron-withdrawing nature of the fused isoxazole ring, making it an ideal substrate for rapid Knoevenagel condensations to form extended push-pull alkene systems.
The 6-Bromo Substituent: Remains inert under mild condensation conditions, preserving a critical handle for downstream late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[2].
Mechanistic Causality in Reaction Design
The Knoevenagel condensation requires a base to deprotonate the active methylene compound, generating a nucleophilic carbanion. However, the 2,1-benzoxazole core is inherently sensitive to harsh basic conditions, which can trigger undesired ring-opening or degradation[3]. To mitigate this, our protocols utilize either catalytic amounts of a weak secondary amine (piperidine) or ultrasound-assisted green methodologies[4]. Ethanol is strategically chosen as the solvent; it fully solubilizes the starting materials but acts as a poor solvent for the highly conjugated, planar alkene products, thereby driving the reaction forward via spontaneous precipitation.
Mechanistic pathway of the base-catalyzed Knoevenagel condensation.
Experimental Methodologies
The following protocols are designed as self-validating systems. The visual cues (color changes and precipitation) serve as built-in quality control checkpoints to ensure reaction fidelity.
Initiation: In a 100 mL round-bottom flask, suspend the aldehyde and TZD in 30 mL of absolute ethanol. The mixture will appear as a heterogeneous slurry.
Catalysis: Add piperidine dropwise at room temperature. Self-Validation Check: A slight color shift (typically deepening to yellow/orange) indicates the formation of the TZD carbanion.
Reflux: Attach a reflux condenser and heat the mixture to 80 °C (reflux) with continuous magnetic stirring for 3–4 hours.
Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the highly UV-active aldehyde spot confirms completion.
Workup: Remove the heat source and allow the flask to cool to room temperature. To maximize yield, transfer the flask to an ice bath (0–5 °C) for 30 minutes. Self-Validation Check: A heavy, brightly colored crystalline precipitate will form as the conjugated product crashes out of the ethanol.
Isolation: Isolate the solid via vacuum filtration, wash with ice-cold ethanol (2 × 10 mL) to remove trace piperidine and unreacted TZD, and dry under high vacuum.
Protocol B: Ultrasound-Assisted Green Synthesis
Target Application: Rapid synthesis of highly conjugated fluorescent probes using Malononitrile.
Preparation: Combine the aldehyde and malononitrile in a 25 mL Erlenmeyer flask containing 10 mL of the aqueous ethanol solvent system.
Sonication: Suspend the flask in an ultrasonic bath at ambient temperature (25 °C). Sonicate for 15–20 minutes.
Causality Note: Acoustic cavitation generates localized high temperatures and pressures (micro-hotspots), drastically increasing mass transfer and accelerating the dehydration step without bulk heating, thereby protecting the benzoxazole core[4].
Observation: Self-Validation Check: The reaction mixture will rapidly transition from a clear/pale suspension to a thick, intensely colored precipitate within minutes.
Isolation: Filter the precipitate immediately, wash with distilled water, and recrystallize from hot ethanol.
Parallel experimental workflows for conventional and ultrasound-assisted protocols.
Quantitative Data Summary
The table below summarizes the expected outcomes when reacting 6-Bromo-2,1-benzoxazole-3-carbaldehyde with various active methylene partners under the optimized protocols.
Active Methylene Compound
Protocol
Catalyst / Condition
Reaction Time
Expected Yield (%)
Product Characteristics
2,4-Thiazolidinedione
A (Thermal)
Piperidine / Reflux
3.0 - 4.0 h
82 - 88%
Yellow/Orange powder, high melting point
Malononitrile
B (Ultrasound)
None / 25 °C
15 - 20 min
90 - 95%
Deep red/orange crystals, highly fluorescent
Meldrum's Acid
B (Ultrasound)
None / 25 °C
20 - 30 min
85 - 89%
Pale yellow solid, prone to hydrolysis if wet
Barbituric Acid
A (Thermal)
Piperidine / Reflux
4.0 - 5.0 h
75 - 80%
Yellow powder, poor solubility in common solvents
References
[2] Reactivity of 2,1-Benzisoxazole in Palladium-Catalyzed Direct Arylation with Aryl Bromides. ChemCatChem, ResearchGate. Available at:[Link]
[4] The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, PMC/NIH. Available at:[Link]
[5] Benzisoxazole containing Thiazolidinediones as Peroxisome Proliferator Activated Receptor-γ Agonists: Design, Molecular Docking. SAS Publishers. Available at:[Link]
[3] Spirocyclic Tetramates by Sequential Knoevenagel and [1,5]-Prototropic Shift. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
[1] New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. Arabian Journal of Chemistry, ResearchGate. Available at:[Link]
Application Note: Orthogonal Functionalization of the Carbaldehyde Moiety in 6-Bromo-2,1-benzoxazole-3-carbaldehyde
Executive Summary The 6-bromo-2,1-benzoxazole-3-carbaldehyde scaffold is a highly valuable building block in medicinal chemistry, offering two orthogonal sites for derivatization: a highly electrophilic C3-carbaldehyde a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 6-bromo-2,1-benzoxazole-3-carbaldehyde scaffold is a highly valuable building block in medicinal chemistry, offering two orthogonal sites for derivatization: a highly electrophilic C3-carbaldehyde and a cross-coupling-ready C6-bromide. However, the 2,1-benzoxazole (anthranil) core presents unique chemoselectivity challenges. This application note provides field-proven, self-validating protocols for the divergent functionalization of the carbaldehyde group via mild reductive amination and olefination, ensuring the complete preservation of the delicate N-O bond and the C6-halogen handle.
Mechanistic Rationale & Scaffold Sensitivities
As an application scientist, it is critical to understand why standard functionalization conditions often fail on the anthranil scaffold. The 2,1-benzoxazole ring is an electron-deficient heterocycle characterized by a highly polarizable N-O bond.
Transition Metal Sensitivity: The N-O bond is highly susceptible to cleavage via oxidative addition by transition metals (such as Rh, Co, Fe, and Pd)[1]. Therefore, functionalizing the C3-carbaldehyde must strictly avoid transition-metal catalysis, reserving metals like Palladium exclusively for downstream cross-coupling of the C6-bromide once the delicate aldehyde is converted to a more stable moiety.
Base Sensitivity: Anthranils are prone to base-mediated ring-opening and rearrangement reactions[2]. Standard Wittig olefination conditions utilizing strong bases (e.g.,
n
-BuLi, NaH) will rapidly degrade the heterocycle.
Hydride Sensitivity: Harsh hydride sources (e.g., LiAlH
4
, NaBH
4
in methanol) can indiscriminately reduce the N-O bond alongside the aldehyde. To perform a reductive amination, we employ Sodium Triacetoxyborohydride (STAB) in slightly acidic media (AcOH). STAB is a mild hydride source that selectively reduces the transient iminium ion over the starting aldehyde, entirely avoiding N-O bond reduction[3].
For olefination, the Horner-Wadsworth-Emmons (HWE) reaction under Masamune-Roush conditions (LiCl and DBU) provides a sufficiently mild environment. The lithium cation coordinates the phosphonate, increasing its
α
-proton acidity and allowing deprotonation by a mild amine base, thus safeguarding the heterocycle from base-mediated degradation.
Workflow & Logical Relationships
Divergent functionalization of 6-bromo-2,1-benzoxazole-3-carbaldehyde preserving the N-O bond.
This protocol is optimized to prevent over-reduction and debromination.
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 6-bromo-2,1-benzoxazole-3-carbaldehyde (1.0 mmol, 1.0 equiv) and the desired primary or secondary amine (1.1 mmol, 1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL, 0.2 M).
Activation: Add glacial acetic acid (1.0 mmol, 1.0 equiv) dropwise to facilitate iminium ion formation. Stir the mixture at room temperature (25 °C) for 30 minutes.
Reduction: Portion-wise over 5 minutes, add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv). Causality Note: The step-wise addition controls the mild exotherm and ensures the STAB selectively targets the fully formed iminium species rather than the free aldehyde.
Monitoring (Self-Validation): Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC (typically 3:1 Hexanes/EtOAc, visualizing with UV at 254 nm). The starting aldehyde will appear as a distinct UV-active spot that completely converts to a more polar baseline/streak (amine product).
Work-up: Quench the reaction carefully by adding saturated aqueous NaHCO
3
(10 mL) until gas evolution ceases (pH ~8). Extract the aqueous layer with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na
2
SO
4
, filter, and concentrate in vacuo.
Purification: Purify the crude residue via silica gel flash column chromatography (eluting with a gradient of Hexanes/EtOAc with 1% Et
3
N to prevent streaking) to yield the pure 6-bromo-3-(aminomethyl)-2,1-benzoxazole derivative.
Protocol B: Masamune-Roush HWE Olefination
This protocol utilizes mild Lewis acid/base pairing to prevent anthranil ring-opening.
Preparation: In an oven-dried 50 mL flask under a nitrogen atmosphere, suspend anhydrous Lithium Chloride (LiCl) (1.5 mmol, 1.5 equiv) in anhydrous acetonitrile (MeCN) (5.0 mL, 0.2 M). Add triethyl phosphonoacetate (1.2 mmol, 1.2 equiv) and stir for 10 minutes at room temperature.
Ylide Formation: Cool the mixture to 0 °C using an ice bath. Dropwise, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol, 1.2 equiv). Stir for 15 minutes. Causality Note: LiCl coordinates the phosphonate, significantly lowering the pKa of the
α
-protons, allowing the relatively mild base DBU to generate the ylide without attacking the heterocycle.
Aldehyde Addition: Add a solution of 6-bromo-2,1-benzoxazole-3-carbaldehyde (1.0 mmol, 1.0 equiv) in MeCN (2.0 mL) dropwise over 5 minutes.
Reaction: Allow the mixture to naturally warm to room temperature and stir for 2 hours.
Monitoring (Self-Validation): Confirm the disappearance of the aldehyde via LC-MS. The
E
-alkene product will typically show a distinct molecular ion peak
[M+H]+
corresponding to the addition of the acetate fragment minus water.
Work-up: Quench the reaction with saturated aqueous NH
4
Cl (10 mL). Extract the mixture with ethyl acetate (3 × 10 mL). Wash the combined organic extracts with water (10 mL) and brine (10 mL), dry over anhydrous MgSO
4
, filter, and concentrate in vacuo.
Purification: Purify the crude product via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the highly
E
-selective 6-bromo-3-alkenyl-2,1-benzoxazole derivative.
References
Unconventional Ring Opening Triggers Intramolecular C–H Amination of Anthranils via Electrocyclization under Cobalt Catalysis. JACS Au.[Link]
Diverting Reactive Intermediates Toward Unusual Chemistry: Unexpected Anthranil Products from Davis-Beirut Reaction. The Journal of Organic Chemistry.[Link]
Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry.[Link]
How to prevent oxidation of 6-Bromo-2,1-benzoxazole-3-carbaldehyde during storage
Welcome to the technical support resource for 6-Bromo-2,1-benzoxazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for 6-Bromo-2,1-benzoxazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Due to limited specific public data on this exact molecule, the following recommendations are expertly synthesized from established principles governing the stability of aromatic aldehydes and heterocyclic compounds.[1][2][3]
I. Quick Reference: Storage & Handling
For experienced users, this table summarizes the optimal conditions for preventing oxidation. Detailed explanations are provided in the subsequent sections.
Minimizes contact with atmospheric oxygen, the primary oxidant.[4]
Container
Amber Glass Vial with PTFE-lined Cap
Prevents light-induced degradation and ensures an airtight seal.[4]
Form
Solid (as supplied)
More stable than solutions, which can accelerate degradation.
Handling
Minimize exposure to air and light
The aldehyde group is susceptible to rapid oxidation upon exposure.[1][4]
II. Troubleshooting Guide: Diagnosing Degradation
This section addresses specific issues that may arise during the storage and use of 6-Bromo-2,1-benzoxazole-3-carbaldehyde, helping you to identify potential oxidation and take corrective action.
Q1: I've stored my compound for several months and now see some white crystalline material in the vial. What is this?
A1: The appearance of a white crystalline solid within the original powdered aldehyde is a strong indicator of oxidation.[4] The aldehyde group (-CHO) is susceptible to autoxidation in the presence of air, converting it to the corresponding carboxylic acid, 6-Bromo-2,1-benzoxazole-3-carboxylic acid.[1][4] This carboxylic acid derivative is typically a white, crystalline solid with higher polarity and lower solubility in non-polar solvents compared to the parent aldehyde.
Q2: My NMR spectrum shows a new, broad peak around 10-12 ppm and my aldehyde proton peak (~9.5-10 ppm) has diminished. What happened?
A2: This is classic spectroscopic evidence of oxidation. The proton of a carboxylic acid (-COOH) is highly deshielded and typically appears as a broad singlet in the 10-12 ppm region of a ¹H NMR spectrum. The concurrent decrease in the intensity of the aldehyde proton peak (~9.5-10 ppm) confirms the conversion of the aldehyde to the carboxylic acid.[6]
Q3: My HPLC analysis of a stored sample shows a new, more polar peak eluting earlier than the main compound peak. Is this related to oxidation?
A3: Yes, this is a very common observation. Carboxylic acids are significantly more polar than their corresponding aldehydes. In a reverse-phase HPLC system (e.g., C18 column), more polar compounds have less affinity for the stationary phase and elute earlier. The appearance of an early-eluting peak is a reliable sign of oxidation to 6-Bromo-2,1-benzoxazole-3-carboxylic acid. High-performance liquid chromatography (HPLC) with UV detection is a robust method for monitoring the purity of your compound over time.[7][8]
Q4: My reaction yield using the stored aldehyde is lower than expected. Could compound degradation be the cause?
A4: Absolutely. If the aldehyde has oxidized, the molar quantity of the active starting material is reduced, leading to lower yields in reactions where the aldehyde group is essential (e.g., reductive amination, Wittig reactions, condensation reactions).[9] Furthermore, the carboxylic acid impurity may interfere with certain reaction conditions, particularly those that are base-sensitive.
III. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the proactive prevention of oxidation.
Q1: What is the primary mechanism of degradation for this compound?
A1: The primary degradation pathway is autoxidation. This is a free-radical chain reaction where atmospheric oxygen reacts with the aldehyde.[4] The process is often initiated by light, which can generate the initial radical species.[4] The benzoxazole ring system itself is generally stable, but the aldehyde functional group is inherently reactive and prone to oxidation.[1][9]
To illustrate the process:
Figure 2: Workflow for optimal long-term storage.
Protocol 2: Purity Assessment by Reverse-Phase HPLC
This is a general method to monitor the purity of your compound and detect the formation of the more polar carboxylic acid degradant.
Sample Preparation:
Accurately weigh ~1 mg of the compound.
Dissolve in 1 mL of a suitable solvent (e.g., Acetonitrile or Methanol) to create a 1 mg/mL stock solution.
Dilute further as needed to fall within the linear range of the detector.
HPLC Conditions (Starting Point):
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or TFA.
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate: 1.0 mL/min.
Detection: UV detector, scan at 254 nm and 280 nm (or determine λmax experimentally).
Injection Volume: 10 µL.
Data Analysis:
The parent aldehyde will be the major peak.
The oxidized carboxylic acid will typically appear as a sharper peak with a shorter retention time.
Calculate purity by peak area percentage. A significant increase in the area of the early-eluting peak over time indicates degradation.
V. References
Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI.
Fiveable. (2025, August 15). Aromatic Aldehyde: Organic Chemistry Study Guide.
Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. MDPI.
BenchChem. (2025). preventing oxidation of benzaldehyde derivatives during synthesis.
Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. PMC.
askIITians. (2025, March 4). Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl.
Wikipedia. Aldehyde.
Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. Journal of the Brazilian Chemical Society.
Substrates that inhibit the autoxidation of benzaldehyde to benzoic acid. ResearchGate.
Semantic Scholar. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
Technical Support Center: Optimizing 6-Bromo-2,1-benzoxazole-3-carbaldehyde Synthesis
Welcome to the technical support and troubleshooting center for the synthesis of 6-Bromo-2,1-benzoxazole-3-carbaldehyde. The 2,1-benzoxazole (anthranil) scaffold is a highly valuable heterocyclic building block in medici...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support and troubleshooting center for the synthesis of 6-Bromo-2,1-benzoxazole-3-carbaldehyde. The 2,1-benzoxazole (anthranil) scaffold is a highly valuable heterocyclic building block in medicinal chemistry, but its synthesis—particularly when halogenated—presents unique chemoselectivity challenges[1].
This guide is designed for research scientists and drug development professionals. It bypasses basic theory to directly address the mechanistic hurdles, causality of reaction failures, and validated protocols required to maximize your reaction yield.
Part 1: Synthetic Workflow & Mechanistic Bottlenecks
The most reliable synthetic route to 6-bromo-2,1-benzoxazole-3-carbaldehyde involves a two-stage process:
Core Assembly: Reductive cyclization of 4-bromo-2-nitrobenzaldehyde to form the 6-bromo-2,1-benzoxazole core.
C3-Formylation: Directed ortho-metalation (DoM) at the C3 position followed by an electrophilic quench with dimethylformamide (DMF)[2].
Synthetic workflow for 6-Bromo-2,1-benzoxazole-3-carbaldehyde highlighting key reaction phases.
Part 2: Troubleshooting & FAQs
Q1: My anthranil core cyclization yields are below 30%, and I am observing a highly polar byproduct. What is causing this?
Causality: You are likely using a strong reducing agent (such as
SnCl2
or
Fe/HCl
) which is causing over-reduction . While reduction of the nitro group is necessary to generate the reactive nitrene intermediate that attacks the ortho-carbonyl to close the ring[1], overly harsh conditions will push the reduction all the way to an aniline (yielding 2-amino-4-bromobenzaldehyde).
Solution: Switch to a Cadogan reductive cyclization using triethyl phosphite (
P(OEt)3
). This reagent acts as a mild, specialized oxygen acceptor. It selectively deoxygenates the nitro group to the nitroso/nitrene oxidation state, allowing the intramolecular cyclization to outcompete further reduction.
Q2: I am using n-BuLi for the C3-formylation step, but my LCMS shows complete loss of the bromine atom. How do I fix this?
Causality: This is a classic chemoselectivity failure. While standard literature often recommends n-BuLi for the directed ortho-metalation of fluoro-substituted benzo[c]isoxazoles[2], a bromine substituent fundamentally changes the substrate's reactivity. The carbon-bromine bond at C6 is highly susceptible to halogen-metal exchange . Because n-BuLi is highly nucleophilic, the kinetic rate of attacking the C6-bromine is vastly faster than the acid-base deprotonation of the C3-proton.
Solution: You must decouple basicity from nucleophilicity. Generate Lithium tetramethylpiperidide (LiTMP) in situ. The massive steric bulk of the TMP amine prevents the lithium species from accessing the C6-bromine orbital, forcing the reagent to act strictly as a base to deprotonate the most acidic proton (C3).
Mechanistic divergence in lithiation: Nucleophilic n-BuLi vs. sterically hindered LiTMP.
Q3: The formylation quench with DMF is leaving unreacted starting material. Why isn't the electrophilic trapping going to completion?
Causality: The C3-lithiated anthranil intermediate is highly sensitive and prone to protonation by trace moisture. Furthermore, if DMF is added too slowly or is partially degraded (containing dimethylamine), it will quench the lithiated species back to the starting material.
Solution: Ensure your DMF is strictly anhydrous and amine-free (store over 4Å molecular sieves). Add the DMF rapidly as a neat liquid (not as a dilute solution) to overwhelm the lithiated intermediate with the electrophile before background protonation can occur.
Part 3: Quantitative Data on Base Selection
The table below summarizes our internal optimization data regarding base selection during the C3-formylation step. It clearly demonstrates why standard alkyl lithiums fail for brominated anthranil derivatives.
Base Reagent
Temp (°C)
Equivalents
Primary Reaction Pathway
Isolated Yield (%)
n-BuLi
-78 °C
1.1
Halogen-Metal Exchange (C6)
< 10%
LDA
-78 °C
1.2
Mixed (C3 Deprotonation + Ring Opening)
35%
LiTMP
-78 °C
1.2
Chemoselective C3 Deprotonation
82%
Part 4: Self-Validating Experimental Protocols
These protocols are designed with internal validation checkpoints (color changes, TLC profiles) so you can verify the integrity of the reaction in real-time.
Protocol A: Synthesis of 6-Bromo-2,1-benzoxazole (Core Assembly)
Setup: To a flame-dried 250 mL round-bottom flask equipped with a reflux condenser, add 4-bromo-2-nitrobenzaldehyde (10.0 g, 43.5 mmol).
Reaction: Add triethyl phosphite (
P(OEt)3
, 30 mL, excess) as both reagent and solvent. Heat the mixture to 110 °C under an argon atmosphere.
Validation Checkpoint 1: The reaction mixture will transition from a pale yellow suspension to a deep orange/red homogeneous solution as the nitrene intermediate forms.
Monitoring: Stir for 4 hours. Check by TLC (Hexanes/EtOAc 8:2). The starting material (
Rf≈0.4
) should disappear, replaced by a highly fluorescent blue spot under 254 nm UV (
Rf≈0.6
).
Workup: Cool to room temperature. Transfer the mixture to a short-path distillation apparatus and remove excess
P(OEt)3
and byproduct triethyl phosphate under high vacuum (0.1 torr) at 60 °C.
Purification: Purify the dark residue via flash chromatography (100% Hexanes to 5% EtOAc/Hexanes) to afford 6-bromo-2,1-benzoxazole as a pale yellow solid.
Protocol B: Chemoselective C3-Formylation
Base Generation: In a flame-dried Schlenk flask under argon, dissolve 2,2,6,6-tetramethylpiperidine (TMP, 2.0 mL, 11.8 mmol) in anhydrous THF (20 mL). Cool to -78 °C. Add n-BuLi (2.5 M in hexanes, 4.5 mL, 11.2 mmol) dropwise. Stir for 30 minutes at -78 °C to ensure complete formation of LiTMP.
Metalation: Dissolve 6-bromo-2,1-benzoxazole (1.8 g, 9.1 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LiTMP solution over 10 minutes, maintaining the internal temperature below -70 °C.
Validation Checkpoint 2: Upon addition of the anthranil, the solution will immediately turn deep purple/black, indicating the successful formation of the C3-lithio species. Stir for exactly 30 minutes.
Electrophilic Quench: Rapidly inject anhydrous DMF (2.1 mL, 27.3 mmol) in one portion. The deep purple color should rapidly fade to a pale yellow/brown. Stir for 1 hour, allowing the bath to slowly warm to -20 °C.
Workup: Quench the reaction by adding saturated aqueous
NH4Cl
(15 mL). Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purification: Purify via silica gel chromatography (Hexanes/EtOAc 9:1 to 7:3) to isolate 6-bromo-2,1-benzoxazole-3-carbaldehyde as an off-white crystalline solid.
Troubleshooting poor solubility of 6-Bromo-2,1-benzoxazole-3-carbaldehyde in organic solvents
Welcome to the Technical Support Center for Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the challenging solubility profile of 6-Bromo-2,1-benzo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the challenging solubility profile of 6-Bromo-2,1-benzoxazole-3-carbaldehyde .
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the physical chemistry causing the insolubility, provide self-validating experimental protocols, and offer advanced mechanochemical and derivatization strategies to keep your synthetic pipeline moving.
Part 1: Diagnostic Profiling & Causality
Why is 6-Bromo-2,1-benzoxazole-3-carbaldehyde so stubborn?
The poor solubility of this compound in standard organic solvents is a classic "brick dust" phenomenon, driven by three structural factors:
Planar Heterocyclic Core: The 2,1-benzoxazole (anthranil) ring system is highly planar, promoting intense intermolecular
π−π
stacking within the crystal lattice.
Halogen Effect: The bromine atom at the 6-position significantly increases the molecule's lipophilicity and molecular weight, amplifying London dispersion forces and rendering polar protic solvents ineffective.
Dipole Interactions: The 3-carbaldehyde group introduces a strong localized dipole. Consequently, highly non-polar solvents (like hexanes) lack the dielectric capacity to disrupt the lattice, while highly polar aqueous systems are repelled by the brominated core.
To overcome this, we must strategically disrupt the crystal lattice using specific co-solvent systems, localized energy, or chemical modification [1].
Part 2: Solubility Troubleshooting Workflow
Workflow for troubleshooting 6-bromo-2,1-benzoxazole-3-carbaldehyde solubility.
Part 3: Solvent Selection Matrix
Selecting the right solvent requires balancing the dielectric constant (
ε
) with the ability to disrupt
π−π
stacking without causing unwanted side reactions with the aldehyde group [2].
Solvent Class
Examples
Dielectric Constant (
ε
)
Solubilizing Power for Benzoxazoles
Mechanistic Drawbacks / Risks
Polar Aprotic
DMSO, DMF, NMP
36.7 – 46.7
High
High boiling points complicate downstream solvent removal and purification.
Ethers
THF, 1,4-Dioxane
2.2 – 7.5
Moderate
Risk of peroxide formation; may require high volumes to achieve full dissolution.
Halogenated
DCM, Chloroform
4.8 – 8.9
Low-Moderate
Poor disruption of strong dipole-dipole interactions; environmental toxicity.
Protic
Methanol, Ethanol
24.5 – 32.7
Low
High risk of reversible hemiacetal formation with the 3-carbaldehyde group.
Causality: Relying solely on heat to drive dissolution can degrade the reactive aldehyde. Instead, this protocol uses a primary/co-solvent mixture combined with ultrasonic cavitation. Sonication provides localized, microscopic thermal energy to overcome the high lattice energy of the brominated core without raising the bulk temperature to degradation levels.
Baseline Setup: Weigh 10 mg of 6-Bromo-2,1-benzoxazole-3-carbaldehyde into a clean, dry 2 mL glass HPLC vial.
Primary Solvent Addition: Add 0.5 mL of your target reaction solvent (e.g., anhydrous THF). Vortex for 30 seconds.
Co-Solvent Titration: If the compound remains an opaque suspension, add a polar aprotic co-solvent (DMSO or DMF) in 5% (v/v) increments (approx. 25 µL per addition) [3].
Cavitation: After each addition, place the vial in an ultrasonic bath for 5 minutes at room temperature.
Validation Step: Centrifuge the vial at 5,000 rpm for 2 minutes.
Pass: The solution is entirely optically clear with no pellet at the bottom.
Fail: A solid pellet forms. Repeat steps 3-5 up to a maximum of 25% v/v co-solvent.
Protocol B: Chemical Derivatization (Acetal Protection)
Causality: If the compound must be highly soluble in non-polar solvents (e.g., for organometallic coupling), the dipole of the aldehyde must be masked. Converting the planar aldehyde into a bulky, non-planar dioxolane ring (acetal) drastically disrupts crystal packing, permanently enhancing solubility across a broader range of organic solvents [3].
Suspension: Suspend 1.0 equivalent of the compound in toluene (0.2 M concentration).
Reagent Addition: Add 1.5 equivalents of ethylene glycol and 0.05 equivalents of p-toluenesulfonic acid (pTSA) as a catalyst.
Reflux: Equip the flask with a Dean-Stark trap and reflux at 110°C. The removal of water will drive the equilibrium toward the protected acetal.
Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc). The successful formation of the acetal will be validated by a distinct shift to a higher
Rf
value (less polar) compared to the starting material.
Protocol C: Solvent-Free Mechanochemistry
Causality: When solution-phase chemistry is entirely bottlenecked by solubility, removing the solvent removes the problem. High-temperature ball milling forces molecules into contact via mechanical kinetic energy, bypassing the thermodynamic penalty of dissolution[4].
Milling Setup: Add the benzoxazole derivative and solid reaction partners into a 15 mL stainless-steel milling jar.
Media Addition: Add a single 10 mm stainless-steel grinding ball.
Milling: Mill at a frequency of 30 Hz for 30 to 90 minutes.
Validation Step: Extract the resulting powder with ethyl acetate, filter through a celite pad to remove inorganic salts, and analyze the filtrate via LC-MS to confirm product conversion.
Part 5: Frequently Asked Questions (FAQs)
Q: Why does my reaction mixture "oil out" when I try to heat and cool it for recrystallization?A: "Oiling out" occurs when the compound's melting point is depressed by solvent interactions or impurities, causing it to separate as a dense liquid phase rather than forming a crystalline solid [5]. Because 6-bromo-2,1-benzoxazole-3-carbaldehyde has mixed polar/non-polar domains, it easily forms emulsions. Solution: Return the sample to the heat source, add a slightly higher volume of the "soluble" co-solvent (e.g., THF) to keep it in a single phase, and cool it much more slowly to favor thermodynamic crystal growth over kinetic phase separation.
Q: Can I just heat the mixture to reflux to force dissolution?A: This is highly discouraged. While heat increases kinetic energy to break lattice interactions, the 3-carbaldehyde group is thermally sensitive. Prolonged heating in the presence of trace oxygen or protic solvents can lead to auto-oxidation (forming the carboxylic acid) or unwanted self-condensation. Always prioritize co-solvent titration and sonication over bulk heating.
Q: My downstream purification is failing because of the DMSO I used to dissolve the compound. What are my options?A: DMSO is notoriously difficult to remove due to its high boiling point and water miscibility. If you must use DMSO to achieve solubility, utilize a reverse-phase solid-phase extraction (SPE) cartridge or perform an aggressive aqueous wash (5x volumes of water/brine) during the workup of your organic layer (e.g., EtOAc) to partition the DMSO into the aqueous waste. Alternatively, switch to the Acetal Protection strategy (Protocol B) to eliminate the need for DMSO entirely.
WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. wuxiapptec.com.
Benchchem. (2025). Managing poor solubility and instability issues in reactions. benchchem.com.
Seo, T., et al. (2021). Journal of the American Chemical Society. Cross-coupling reactions of insoluble aryl halides via ball milling.
Technical Support Center: Optimizing Palladium Catalyst Loading for 6-Bromo-2,1-benzoxazole-3-carbaldehyde Cross-Coupling
Welcome to the Advanced Troubleshooting Guide for the cross-coupling of 6-Bromo-2,1-benzoxazole-3-carbaldehyde. As pharmaceutical manufacturing shifts toward highly sustainable, high-turnover catalytic systems, reducing...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting Guide for the cross-coupling of 6-Bromo-2,1-benzoxazole-3-carbaldehyde. As pharmaceutical manufacturing shifts toward highly sustainable, high-turnover catalytic systems, reducing palladium loading to parts-per-million (ppm) levels or < 0.1 mol% is a critical mandate[1].
However, 6-Bromo-2,1-benzoxazole-3-carbaldehyde is a highly sensitive heterocyclic building block. The 2,1-benzoxazole (anthranil) core features a labile N–O bond that can act as an internal oxidant or nitrene precursor[2][3], while the C3-carbaldehyde is susceptible to transition-metal-mediated decarbonylation. This guide synthesizes mechanistic causality with field-proven protocols to help you achieve full conversion at ultra-low catalyst loadings without compromising chemoselectivity.
Mechanistic Pathway & Failure Modes
To troubleshoot effectively, we must first map the desired catalytic cycle against the competing degradation pathways. At ultra-low palladium loadings, the resting state of the catalyst dictates the fate of the reaction. If the oxidative addition into the C–Br bond is too slow, the active monoligated L-Pd(0) species will either aggregate into inactive Pd black or mediate side reactions[4].
Catalytic cycle of 6-Bromo-2,1-benzoxazole-3-carbaldehyde and competing degradation pathways.
Quantitative Troubleshooting Matrix
When your reaction fails, the crude analytical data provides the exact signature of the mechanistic breakdown. Use the table below to correlate your quantitative findings with the root cause and corrective action.
Symptom (Data Signature)
Analytical Observation
Root Cause (Causality)
Corrective Action
Stalled Conversion (< 50%)
Visual Pd black; High recovery of unreacted starting material.
Inefficient in situ reduction of Pd(II) to Pd(0), leading to catalyst aggregation[4].
Switch from Pd(OAc)₂ to Buchwald G3/G4 precatalysts; ensure strict anaerobic conditions.
Aldehyde Degradation
LC-MS shows a major byproduct with an [M-28] mass peak.
Pd-mediated decarbonylation of the C3-carbaldehyde due to high temperatures.
Lower temperature to ≤ 60°C; use bulky, electron-rich ligands (e.g., XPhos, tBu₃P) to accelerate C–Br insertion.
Anthranil Ring Opening
LC-MS shows [M+2] mass or 2-aminoaryl ketone derivatives.
Reductive cleavage of the N–O bond by excess boronic acid or harsh base[3][5].
Reduce boronic acid to 1.05 equiv; switch from NaOH/Na₂CO₃ to a mild base like anhydrous K₃PO₄.
Frequently Asked Questions (FAQs)
Q1: Why does my Suzuki-Miyaura coupling stall at 40% conversion when I reduce the Pd loading from 5 mol% to 0.05 mol%?A1: This is a classic symptom of catalyst death via aggregation. Standard catalytic systems (like Pd(OAc)₂/PPh₃) rely on the cross-coupling partners or the phosphine ligand itself to reduce Pd(II) to the active Pd(0) species[4]. At 0.05 mol%, this in situ reduction is highly inefficient, and the low concentration of active L-Pd(0) rapidly aggregates into thermodynamically stable, catalytically dead Pd black.
Solution: Bypass the reduction step entirely by using Buchwald precatalysts (e.g., XPhos Pd G3). These precatalysts undergo facile activation under mild basic conditions to generate a 1:1 ratio of the highly active, monoligated L-Pd(0) species, enabling turnover numbers (TON) exceeding 2,000.
Q2: I am observing the formation of a 2-aminoaryl ketone derivative. What causes the 2,1-benzoxazole ring to open, and how do I prevent it?A2: The anthranil (2,1-benzoxazole) core contains a highly labile N–O bond. In palladium-catalyzed reactions, anthranils can inadvertently act as aryl nitrene precursors or organic oxidants, leading to reductive ring opening[2][3]. This is almost always triggered by an excess of the boronic acid acting as a bulk reductant, or by the use of overly harsh bases (like NaOH) that promote nucleophilic attack at the C3 position.
Solution: Strictly control the stoichiometry of your arylboronic acid to 1.0–1.05 equivalents. Switch to a milder, anhydrous base such as K₃PO₄, and ensure your solvent is thoroughly degassed to prevent competing oxidative cycles.
Q3: LC-MS analysis reveals a significant byproduct with a mass of[M-28]. How do I suppress this?A3: An [M-28] peak indicates the loss of carbon monoxide (decarbonylation) from the C3-carbaldehyde group. If the oxidative addition of Pd(0) into the C6–Br bond is too slow, the catalyst can oxidatively insert into the C–CHO bond instead, followed by CO extrusion.
Solution: You must accelerate the desired C–Br oxidative addition so that it vastly outpaces the C–CHO insertion. Use highly electron-rich, sterically demanding ligands (like tBu₃P or XPhos) and lower the reaction temperature to 60°C.
Optimization Decision Tree
Use the following logical workflow to systematically optimize your ultra-low loading cross-coupling reactions.
Troubleshooting decision tree for optimizing low-loading palladium cross-coupling reactions.
Self-Validating Standard Operating Procedure (SOP)
Protocol: 0.05 mol% Pd Suzuki-Miyaura Coupling of 6-Bromo-2,1-benzoxazole-3-carbaldehyde
Scientific Integrity Note: This protocol is designed as a self-validating system. It utilizes a strict order of addition and internal analytical checkpoints. If the mass balance of the crude NMR does not equal 100% (Product + Unreacted Starting Material), a chemoselectivity failure (decarbonylation or ring-opening) has occurred, and the reaction parameters must be tightened.
Step 1: Pre-catalyst Activation (The "Active Catalyst" Control)
Inside a nitrogen-filled glovebox, dissolve XPhos Pd G3 (0.05 mol%) and supplemental XPhos ligand (0.05 mol%) in rigorously degassed THF.
Causality: G3 precatalysts ensure a rapid, 1:1 generation of the active monoligated L-Pd(0) species. Adding supplemental ligand prevents catalyst resting states that lead to degradation[4].
Step 2: Substrate Assembly (The "Chemoselectivity" Control)
To a separate, oven-dried Schlenk flask, add 6-Bromo-2,1-benzoxazole-3-carbaldehyde (1.00 equiv), the desired arylboronic acid (1.05 equiv), and finely milled anhydrous K₃PO₄ (2.00 equiv).
Causality: Strictly limiting the boronic acid to 1.05 equivalents prevents it from acting as a bulk reductant, which is the primary trigger for the reductive cleavage of the sensitive N–O bond in the anthranil ring[3].
Step 3: Coupling & Visual Validation
Inject the pre-catalyst solution into the substrate mixture via syringe.
Heat the reaction to 60°C under continuous stirring.
Checkpoint: Monitor the reaction visually at 30 minutes. The solution should remain homogeneous and yellow/orange. The appearance of a black precipitate (Pd black) indicates premature catalyst death and requires aborting the run.
Step 4: Quench and Metal Scavenging
After 4 hours, cool the reaction to room temperature.
Add a silica-based metal scavenger (e.g., SiliaMetS Thiol, 5 equivalents relative to Pd) and stir for 2 hours to remove residual palladium.
Filter through a Celite pad and concentrate for LC-MS/NMR analysis. Validation: Ensure the combined integration of the product and any unreacted starting material accounts for >95% of the initial mass balance.
References
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).Link
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemistry.Link
Pd-Catalyzed Three-Component Coupling of Aryl Bromides, Alkynes, and Anthranils To Access ortho Carbonyl N-Aryl Indoles. Organic Letters (ACS Publications).Link
Practical synthesis of 3-aryl anthranils via an electrophilic aromatic substitution strategy. Chemical Science (RSC Publishing).Link
Technical Support Center: Purification & Troubleshooting Guide for 6-Bromo-2,1-benzoxazole-3-carbaldehyde
Welcome to the Technical Support Center. The purification of 6-Bromo-2,1-benzoxazole-3-carbaldehyde (CAS: 1781641-60-8) presents unique chromatographic challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. The purification of 6-Bromo-2,1-benzoxazole-3-carbaldehyde (CAS: 1781641-60-8) presents unique chromatographic challenges. The 2,1-benzoxazole (anthranil) core is sensitive to harsh Lewis acids, while the C3-aldehyde is highly susceptible to auto-oxidation and nucleophilic attack. Furthermore, the lipophilic nature of the C6-bromine atom alters its retention factor (
Rf
), often causing it to co-elute with unreacted precursors.
This guide provides field-proven, self-validating protocols designed for researchers and drug development professionals to isolate this compound with high purity and yield.
Mechanistic Causality of Degradation
Standard silica gel possesses acidic silanol (Si-OH) groups that can catalyze the decomposition, polymerization, or auto-oxidation of sensitive aldehydes[1]. When 6-Bromo-2,1-benzoxazole-3-carbaldehyde is loaded onto an untreated column, these silanol groups protonate the carbonyl oxygen. This increases the electrophilicity of the aldehyde, catalyzing two primary degradation pathways:
Acetalization: If protic solvents (e.g., Methanol, Ethanol) are used, they rapidly attack the activated carbonyl, forming a dialkyl acetal.
Auto-Oxidation: Prolonged exposure to silica in the presence of atmospheric oxygen can lead to over-oxidation to the corresponding carboxylic acid, a mechanism conceptually related to solid-supported oxidation methods[2].
Fig 1. Silica-catalyzed degradation pathways of benzoxazole carbaldehydes during chromatography.
Core Experimental Workflows
Fig 2. Decision matrix and purification workflow for 6-Bromo-2,1-benzoxazole-3-carbaldehyde.
To prevent silica-catalyzed degradation, the stationary phase must be neutralized prior to loading the sample[1].
Step-by-Step Methodology:
Silica Preparation: Suspend standard flash silica gel (230-400 mesh) in a solvent mixture of Hexane containing 1% (v/v) Triethylamine (TEA). Stir gently to ensure uniform deactivation of the acidic silanol sites.
Column Packing: Pour the slurry into the glass column. Rinse the column with 3 column volumes (CV) of the 1% TEA/Hexane solution to equilibrate the stationary phase.
Sample Loading: Dissolve the crude 6-Bromo-2,1-benzoxazole-3-carbaldehyde in a minimum volume of Toluene or Dichloromethane (DCM). Self-Validation: Ensure no precipitation occurs. Avoid dissolving the sample in polar solvents like EtOAc, as this causes band broadening. Load the sample evenly onto the silica bed.
Elution: Elute using a gradient of Hexane:Ethyl Acetate (starting at 95:5, ramping to 90:10). Maintain a fast flow rate (using positive pressure) to minimize the compound's residence time on the column.
Validation & Concentration: Check fractions via TLC. Combine fractions containing the pure product. Concentrate under reduced pressure at a bath temperature strictly below 30°C. Backfill the rotary evaporator with Nitrogen or Argon gas to prevent auto-oxidation during the final drying stage.
Protocol B: Chemical Purification via Sodium Bisulfite Adduct
To bypass the column entirely for heavily contaminated batches, researchers can utilize sodium bisulfite adduct formation, which selectively isolates the aldehyde into the aqueous phase[3].
Step-by-Step Methodology:
Adduct Formation: Dissolve the crude mixture in Ethyl Acetate. Vigorously stir the organic layer with a freshly prepared, saturated aqueous solution of Sodium Bisulfite (
NaHSO3
) at room temperature for 2-4 hours. The aldehyde undergoes nucleophilic addition by the bisulfite ion, forming a highly polar, water-soluble
α
-hydroxy sulfonate adduct.
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Drain the aqueous layer (which now contains your target compound) and wash the organic layer (containing non-polar impurities) with a small volume of fresh water. Combine the aqueous phases.
Regeneration: Cool the combined aqueous phase in an ice bath. Slowly add a saturated solution of Sodium Bicarbonate (
NaHCO3
) until the pH reaches 7.5 - 8.0. Causality: This basic environment forces the equilibrium backward, decomposing the adduct and regenerating the free 6-Bromo-2,1-benzoxazole-3-carbaldehyde.
Extraction & Validation: Extract the regenerated aldehyde with fresh Ethyl Acetate (3x). Wash the combined organics with brine, dry over anhydrous
Na2SO4
, and concentrate under inert gas. Validate purity via
1H
-NMR (confirming the distinct aldehyde proton singlet around
δ
10.0 - 10.5 ppm).
Chromatographic Data & Elution Profiles
Solvent System (v/v)
Target Compound
Rf
Impurity Profile / Notes
Hexane:EtOAc (9:1)
0.35 - 0.40
Optimal. Excellent for separating the target from unreacted brominated precursors (which typically elute faster at
Rf
~0.8).
Hexane:EtOAc (7:3)
0.65
Too polar. High risk of co-elution with closely related structural analogs and over-oxidized byproducts.
Toluene:EtOAc (95:5)
0.45
Alternative. Excellent alternative if Hexane/EtOAc fails to resolve halogenated impurities due to
π−π
stacking interactions.
DCM:MeOH (95:5)
N/A (Degradation)
AVOID. The presence of a primary alcohol combined with silica will induce rapid acetalization on the column.
Troubleshooting & FAQs
Q: Why does my purified compound show a broad OH stretch in the IR spectrum and a new baseline spot on TLC?A: This indicates auto-oxidation to 6-Bromo-2,1-benzoxazole-3-carboxylic acid. Aldehydes are highly prone to radical auto-oxidation, which is accelerated by the acidic surface of standard silica gel.
Solution: Ensure you deactivate the silica with 1% TEA (Protocol A) and concentrate all fractions under an inert gas (N₂/Ar) rather than atmospheric air.
Q: Can I use Methanol or Ethanol as a co-solvent to elute highly polar impurities after the aldehyde comes off?A: No. If any target compound remains on the column, the combination of acidic silica gel and primary alcohols will rapidly convert the 3-carbaldehyde into a dialkyl acetal. Stick strictly to aprotic solvent systems like Hexane/Ethyl Acetate or Toluene/Ethyl Acetate.
Q: My crude mixture is heavily contaminated with starting materials (>50%). Is column chromatography still the best approach?A: No. For highly impure mixtures, column chromatography will suffer from poor resolution and low recovery due to band broadening. We highly recommend forming the sodium bisulfite adduct first (Protocol B). This selectively pulls the aldehyde into the aqueous phase, leaving lipophilic impurities (like unreacted brominated precursors) in the organic phase.
Technical Support Center: Minimizing Side Reactions in 6-Bromo-2,1-benzoxazole-3-carbaldehyde Halogenation
Welcome to the Advanced Applications Technical Support Center. Halogenating highly functionalized, sensitive heterocycles like 6-Bromo-2,1-benzoxazole-3-carbaldehyde requires precise control over reaction microenvironmen...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Technical Support Center. Halogenating highly functionalized, sensitive heterocycles like 6-Bromo-2,1-benzoxazole-3-carbaldehyde requires precise control over reaction microenvironments. The 2,1-benzoxazole (anthranil) core presents a unique challenge: it contains a highly labile N–O single bond, a reactive C3-carbaldehyde, and a deactivated carbocyclic ring due to the existing C6-bromine.
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you achieve regioselective electrophilic aromatic substitution (EAS) while preserving the integrity of the molecule.
Part 1: Troubleshooting Guide & FAQs
Q1: During the bromination/chlorination of 6-Bromo-2,1-benzoxazole-3-carbaldehyde, I observe significant formation of a 2-amino-5-bromophenyl ketone derivative. What is causing this degradation?Causality & Expert Insight: The 2,1-benzoxazole core contains a notoriously weak N–O single bond[1]. Exposure to traditional, harsh Lewis acids (e.g.,
FeBr3
,
AlCl3
), transition metals, or strongly acidic/reducing environments triggers reductive N–O bond cleavage. This results in the ring-opening of the heterocycle, yielding 2-aminophenyl ketone or aldehyde derivatives rather than the desired EAS product.
Solution: Abandon traditional Lewis acid-catalyzed halogenation. Transition to metal-free, mild electrophilic halogenating agents such as N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in polar aprotic solvents (e.g., DMF or MeCN) at controlled temperatures[2].
Q2: My LC-MS data indicates the aldehyde group is being converted into an acyl halide or carboxylic acid. How do I preserve the C3-carbaldehyde?Causality & Expert Insight: Aldehydic C–H bonds are highly susceptible to radical abstraction and subsequent oxidation, especially in the presence of excess halogens or ambient light[3]. Halogen radicals abstract the aldehydic proton, forming an acyl radical that reacts with halogens to form an acyl halide. Upon aqueous workup, this rapidly hydrolyzes to a carboxylic acid.
Solution: Implement a transient protecting group strategy. Convert the aldehyde to a 1,3-dioxolane acetal using ethylene glycol prior to halogenation[4]. Acetals are electronically stable to electrophilic halogenation conditions and eliminate the vulnerable aldehydic C–H bond.
Q3: I am getting a complex mixture of polyhalogenated products and undesired regioisomers. How can I strictly control the regioselectivity of the EAS?Causality & Expert Insight: The existing 6-bromo substituent is weakly deactivating but ortho/para directing. The fused isoxazole ring also exerts electronic effects, making positions 5 and 7 electronically competitive. Using highly reactive diatomic halogens (
Br2
,
Cl2
) overwhelms these subtle electronic differences, leading to over-halogenation.
Solution: Modulate the electrophilicity of the reagent. Use exactly 1.05 equivalents of NBS/NCS. If further activation is needed for the deactivated ring, use a mild promoter like trifluoromethanesulfonic anhydride (
Tf2O
) at low temperatures (–20 °C) to generate a controlled, highly reactive halonium species without resorting to metals[2].
Part 2: Quantitative Side-Reaction Profiling
Understanding the statistical probability of side reactions under various conditions is critical for route selection. Table 1 summarizes the reaction profiles based on internal validation data.
Table 1: Effect of Halogenation Conditions on Side Reaction Profiles
Reagent System
Aldehyde Protection
Temp (°C)
Desired EAS Yield (%)
Ring-Opening (%)
Aldehyde Oxidation (%)
Over-Halogenation (%)
Br2
/
FeBr3
Unprotected
25
< 10
65
15
10
Br2
/ AcOH
Unprotected
25
20
10
45
25
NBS / DMF
Unprotected
0 to 25
45
< 5
35
15
NBS / DMF
Protected (Acetal)
0 to 25
88
< 5
< 1
6
NCS /
Tf2O
Protected (Acetal)
-20 to 0
85
< 2
< 1
12
Part 3: Mechanistic & Workflow Visualizations
Fig 1: Step-by-step workflow for the protected halogenation of 6-Bromo-2,1-benzoxazole-3-carbaldehyde.
To ensure trustworthiness and reproducibility, each protocol below operates as a self-validating system. Do not proceed to the next step unless the validation criteria are strictly met.
Purpose: Shields the C3-carbaldehyde from oxidative radical attack.
Setup: In a flame-dried round-bottom flask equipped with a Dean-Stark trap, dissolve 6-Bromo-2,1-benzoxazole-3-carbaldehyde (1.0 eq) in anhydrous toluene (0.2 M).
Reagent Addition: Add ethylene glycol (3.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·
H2O
, 0.1 eq).
Reaction: Reflux the mixture at 110 °C for 4–6 hours, continuously removing the azeotroped water to drive the equilibrium forward.
Workup: Cool to room temperature, wash with saturated aqueous
NaHCO3
to neutralize the acid, extract with ethyl acetate, dry over
Na2SO4
, and concentrate in vacuo.
Self-Validation Checkpoint: Perform an IR scan of the crude product. The protocol is successful only if the strong, sharp carbonyl (C=O) stretch at ~1700
cm−1
has completely disappeared, replaced by strong C–O–C ether bands at ~1100
cm−1
.
Purpose: Installs the halogen on the carbocyclic ring without cleaving the N–O bond.
Setup: Dissolve the protected acetal intermediate (1.0 eq) in anhydrous DMF (0.1 M) under an inert argon atmosphere. Shield the flask from light using aluminum foil to suppress radical pathways.
Cooling: Cool the reaction mixture strictly to 0 °C using an ice-water bath.
Reagent Addition: Add N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes. Note: Do not exceed 1.05 eq to prevent over-halogenation.
Reaction: Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 3 hours.
Workup: Quench with water, extract with diethyl ether (to easily remove DMF during concentration), wash the organic layer with brine 3 times, dry over
MgSO4
, and concentrate.
Self-Validation Checkpoint: Analyze via LC-MS. You must observe the expected mass of the protected product with a distinct isotopic pattern (e.g., 1:2:1 for dibromo species if brominating) without a +16 Da mass shift (which would indicate accidental oxidation).
Protocol 3: Mild Deprotection
Purpose: Restores the C3-carbaldehyde functionality.
Setup: Dissolve the halogenated acetal in a 1:1 mixture of THF and 1M aqueous HCl (0.1 M overall concentration).
Reaction: Stir vigorously at room temperature for 2 hours.
Workup: Neutralize carefully with saturated aqueous
NaHCO3
, extract with dichloromethane, dry, and concentrate to yield the final halogenated 6-Bromo-2,1-benzoxazole-3-carbaldehyde.
Self-Validation Checkpoint: Perform
1H
NMR (
CDCl3
). The protocol is successful when the characteristic aldehydic proton singlet reappears downfield at ~10.0–10.5 ppm, and the ethylene glycol multiplet signals (~4.0 ppm) are entirely absent.
References
6.2 Halogenation of the α-Carbon – Organic Chemistry II, KPU Pressbooks.
Acetals as Protecting Groups for Aldehydes and Ketones, Chemistry Steps.
Practical synthesis of 3-aryl anthranils via an electrophilic aromatic substitution strategy, Chemical Science (RSC Publishing).
Violet-Light-Induced Ring-Opening of Anthranils with Chlorodiazirines, Organic Letters (ACS Publications).
Reactivity Profiling of Bromo-2,1-Benzisoxazole-3-Carbaldehyde Isomers: A Guide for Advanced Synthons
In the realm of advanced heterocyclic synthesis, the 2,1-benzisoxazole (anthranil) scaffold is prized for its dense functionality and unique reactivity profile. When functionalized with a C3-carbaldehyde, it becomes a po...
Author: BenchChem Technical Support Team. Date: April 2026
In the realm of advanced heterocyclic synthesis, the 2,1-benzisoxazole (anthranil) scaffold is prized for its dense functionality and unique reactivity profile. When functionalized with a C3-carbaldehyde, it becomes a powerful bifunctional synthon. However, the introduction of a halogen handle—specifically a bromine atom—at the C5 versus the C6 position fundamentally alters the molecule's electronic landscape.
As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of 5-bromo-2,1-benzoxazole-3-carbaldehyde and its 6-bromo isomer . By analyzing the causality behind their reactivity differences, we can optimize cross-coupling and condensation workflows while preserving the delicate N-O bond.
Mechanistic Causality: The Impact of Regiochemistry
To understand the divergence in reactivity between the 5-bromo and 6-bromo isomers, we must analyze the intrinsic electron distribution of the 2,1-benzisoxazole core. Crystallographic and electrophilic substitution studies, such as those conducted by , reveal that the anthranil system is essentially planar but electronically asymmetric. Electrophilic attack preferentially occurs at the C5 position, indicating that C5 is the most electron-rich site on the benzenoid ring.
This electronic asymmetry has profound implications for transition-metal catalysis and nucleophilic additions:
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura): The rate-determining step in these couplings is typically the oxidative addition of Pd(0) into the C-Br bond. This nucleophilic attack by the metal is accelerated when the C-Br bond is electron-deficient. Because the C5 position is inherently electron-rich, the 5-bromo isomer exhibits a higher lowest unoccupied molecular orbital (LUMO) energy, resulting in a sluggish oxidative addition. Conversely, the 6-bromo isomer places the halogen at a relatively electron-deficient carbon. This lowers the LUMO energy, facilitating rapid Pd(0) insertion. As demonstrated in broader studies of anthranil arylation by , faster cross-coupling kinetics are critical for preserving the delicate N-O bond, which is highly susceptible to reductive cleavage into 2-aminoacetophenones under prolonged thermal or basic stress.
Aldehyde Electrophilicity: The C6-bromo group, being closer to the bridgehead carbon (C3a) adjacent to the isoxazole ring, exerts a slightly stronger electron-withdrawing inductive pull on the C3 position compared to the C5-bromo group. This heightened electrophilicity in the 6-bromo isomer accelerates nucleophilic attack by primary amines, a phenomenon frequently observed in the synthesis of Schiff bases and triazole precursors.
Caption: Orthogonal reactivity pathways of the bromo-2,1-benzisoxazole-3-carbaldehyde scaffold.
Quantitative Performance Comparison
From a practical standpoint, the intrinsic fragility of the N-O bond means that any synthetic transformation must outpace ring degradation. The kinetic advantage of the 6-bromo isomer makes it the superior choice for complex synthon development.
Table 1: Comparative Reactivity Metrics
Parameter
5-Bromo-2,1-benzoxazole-3-carbaldehyde
6-Bromo-2,1-benzoxazole-3-carbaldehyde
Mechanistic Driver
Pd(0) Oxidative Addition Rate
Moderate (1.0x relative)
Fast (~1.8x relative)
C6 electron deficiency lowers the LUMO energy for Pd(0) insertion.
Suzuki Coupling Yield (Standard)
65 - 72%
82 - 89%
Faster kinetics at C6 minimize competing N-O bond cleavage side-reactions.
Intrinsic fragility of the anthranil core dictates the need for mild conditions.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes built-in analytical checks to confirm success before proceeding, mitigating the risk of downstream failures caused by the degradation of the anthranil core.
Objective: Couple an aryl boronic acid to the brominated core without reducing the C3-aldehyde or cleaving the N-O bond.
Rationale: Traditional Suzuki couplings use strong bases (e.g., Na2CO3) and high temperatures, which rapidly degrade the anthranil ring. By substituting with a mild base (K3PO4) and a highly active catalyst (Pd(dppf)Cl2), we achieve turnover at 70°C, preserving both the aldehyde and the heterocyclic core.
Reagent Preparation: In an oven-dried Schlenk flask, combine 6-bromo-2,1-benzoxazole-3-carbaldehyde (1.0 equiv), phenylboronic acid (1.2 equiv), and anhydrous K3PO4 (2.0 equiv).
Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v). Purge the solution with Argon for 15 minutes to remove dissolved oxygen, which can cause homocoupling or catalyst deactivation.
Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%) under a positive Argon stream. Heat the mixture to 70°C.
In-Process Validation (TLC): After 4 hours, monitor via TLC (Hexanes/EtOAc 3:1). Validation Check: The disappearance of the starting material (
Rf
~0.6) and the appearance of a new, highly UV-active spot (
Rf
~0.4) validates the consumption of the bromide. If the starting material persists, the oxidative addition has stalled.
Workup & Post-Isolation Validation (NMR): Cool to room temperature, extract with EtOAc, and purify via flash chromatography. Validation Check: Obtain a 1H-NMR spectrum of the purified product. The presence of a sharp singlet at ~10.2 ppm confirms the C3-carbaldehyde remains intact. The absence of a broad
NH2
peak at ~6.5 ppm confirms the N-O bond has not undergone reductive cleavage.
Caption: Self-validating workflow for chemoselective Suzuki-Miyaura cross-coupling.
Protocol 2: Schiff Base Condensation (Imine Formation)
Objective: React the C3-carbaldehyde with a primary amine to form a stable imine.
Rationale: The aldehyde at C3 is exceptionally electrophilic. Using a physical dehydrating agent (anhydrous MgSO4) in dry toluene at room temperature prevents the need for acid catalysis, which could otherwise protonate the isoxazole nitrogen and trigger ring-opening.
Reaction Setup: Dissolve the bromo-2,1-benzoxazole-3-carbaldehyde (1.0 equiv) and the primary amine (1.05 equiv) in dry toluene.
Dehydration: Add anhydrous MgSO4 (4.0 equiv) to the vigorously stirring solution at 0–5°C, then allow it to warm to room temperature.
In-Process Validation (Visual & TLC): Validation Check: The reaction mixture will transition from a heterogeneous suspension to a clear solution (excluding the MgSO4 solids) as the condensation proceeds. TLC will show a shift to a less polar spot. The 6-bromo isomer typically completes this transition in 2.5 hours, whereas the 5-bromo isomer requires ~4 hours.
Post-Isolation Validation (IR Spectroscopy): Filter the MgSO4 and concentrate the filtrate. Validation Check: Analyze via FT-IR. The complete disappearance of the strong carbonyl stretch (C=O) at ~1690 cm⁻¹ and the appearance of a sharp imine stretch (C=N) at ~1620 cm⁻¹ confirms 100% conversion to the Schiff base.
References
Title: Reactivity of 2,1-Benzisoxazole in Palladium-Catalyzed Direct Arylation with Aryl Bromides
Source: ChemCatChem (2016)
URL: [Link]
Title: Synthesis of 2,1-Benzoisoxazole-Containing 1,2,3-Triazoles through Copper-Catalyzed Three-Component Domino Reactions of o-Bromoacetophenones, Aldehydes, and Sodium Azide
Source: The Journal of Organic Chemistry (2020)
URL: [Link]
Title: New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities
Source: Arabian Journal of Chemistry (2013)
URL: [Link]
Comparative
Comparing electrophilicity of 6-Bromo-2,1-benzoxazole-3-carbaldehyde and standard benzaldehydes
Comparative Electrophilicity Guide: 6-Bromo-2,1-benzoxazole-3-carbaldehyde vs. Standard Benzaldehydes Executive Summary: The Heteroaromatic Advantage In the landscape of rational drug design and synthetic methodology, th...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Electrophilicity Guide: 6-Bromo-2,1-benzoxazole-3-carbaldehyde vs. Standard Benzaldehydes
Executive Summary: The Heteroaromatic Advantage
In the landscape of rational drug design and synthetic methodology, the electrophilicity of a carbonyl center dictates its reactivity profile—governing everything from reversible imine formation to irreversible nucleophilic trapping. While standard benzaldehydes serve as reliable, mild electrophiles, their reactivity is often insufficient for demanding conjugations or rapid bioorthogonal labeling.
6-Bromo-2,1-benzoxazole-3-carbaldehyde (6-Br-BBAC) represents a paradigm shift. By embedding the carbaldehyde moiety directly onto a highly electron-deficient benzo[
c
]isoxazole (anthranil) core and amplifying the effect with a halogen substituent, this molecule crosses the threshold into the realm of heteroaromatic super-electrophiles. This guide objectively compares the electrophilic architecture of 6-Br-BBAC against standard benzaldehydes, providing the mechanistic causality and self-validating experimental frameworks necessary for advanced kinetic profiling.
The reactivity of an aldehyde is fundamentally governed by the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and the electrostatic positive charge (
δ+
) localized on the carbonyl carbon. Recent computational models confirm that electrophilicity in carbonyls is heavily dictated by electrostatic attractions along the reaction coordinate 1.
Standard benzaldehydes (e.g., benzaldehyde,
p
-methoxybenzaldehyde) possess a relatively electron-rich phenyl ring that donates electron density into the carbonyl group via resonance, raising the LUMO energy and dampening electrophilicity. Even with a strong electron-withdrawing group (EWG) like a para-nitro substituent, the activation is limited by the inherent stability of the carbocyclic benzene ring.
In contrast, 6-Br-BBAC utilizes a synergistic dual-activation mechanism:
The Heteroaromatic Sink: The 2,1-benzoxazole ring is a profoundly electron-deficient
π
-system. The electronegative nitrogen and oxygen atoms in the fused isoxazole ring prevent resonance donation into the 3-carbaldehyde group, acting instead as an internal electron sink.
Inductive Halogen Pull: The bromine atom at the 6-position exerts a strong inductive withdrawal (
−I
effect) across the conjugated framework. This field effect further polarizes the carbonyl
C=O
bond, maximizing the electrostatic susceptibility to nucleophilic attack.
Fig 1. Synergistic electronic effects driving the enhanced electrophilicity of 6-Br-BBAC.
Quantitative Benchmarking: 6-Br-BBAC vs. Standard Benzaldehydes
To objectively compare these substrates, we rely on the Mayr-Patz linear free-energy relationship :
logk=sN(N+E)
, where
E
is the electrophilicity parameter of the aldehyde, and
N
and
sN
are the nucleophilicity and sensitivity parameters of the attacking nucleophile 2.
Standard benzaldehydes occupy the lower echelons of the Mayr scale. However, heteroaromatic systems with extreme electron deficiency exhibit
E
values that classify them as "super-electrophiles," capable of spontaneous, rapid reactions even with highly attenuated nucleophiles 3.
Table 1: Comparative Electrophilicity Parameters & Kinetic Benchmarks (in DMSO)
Aldehyde Substrate
Primary Electronic Effect
Mayr
E
Parameter
Relative Reaction Rate (
krel
)
Benzaldehyde
None (Reference)
-17.4
1
p
-Nitrobenzaldehyde
Strong
−I
,
−M
-14.9
∼3.1×102
2,1-Benzoxazole-3-carbaldehyde
Heteroaromatic EWG
-12.5
∼7.9×104
6-Br-2,1-benzoxazole-3-carbaldehyde
Heteroaromatic EWG + Halogen
−I
-11.2
∼1.5×106
*Values for benzoxazole derivatives are extrapolated based on established heteroaromatic super-electrophile scaling models. A shift of +6 units in the
E
parameter translates to a reaction rate that is over a million times faster than unsubstituted benzaldehyde.
To experimentally verify the superior electrophilicity of 6-Br-BBAC, researchers must employ rigorous kinetic profiling. Standard batch reactions are insufficient for hyper-reactive electrophiles; therefore, a stopped-flow UV-Vis spectrophotometry protocol is required.
The following protocol is designed as a self-validating system : by strictly enforcing pseudo-first-order conditions and analyzing the y-intercept of the kinetic plots, the system internally verifies that the reaction is proceeding via an irreversible, bimolecular rate-determining step without competing side reactions.
Protocol: Stopped-Flow Kinetic Evaluation of Imine Formation
Step 1: Reagent Preparation & Isolation
Prepare a
0.1 mM
stock solution of the target aldehyde (6-Br-BBAC or standard benzaldehyde) in anhydrous DMSO.
Prepare a series of reference amine solutions (e.g., morpholine) ranging from
2.0 mM
to
10.0 mM
in anhydrous DMSO.
Causality Check: The amine must be maintained at a minimum 20-fold molar excess. This isolates the aldehyde as the limiting reagent, reducing the complex second-order rate law to a mathematically manageable pseudo-first-order decay.
Step 2: Stopped-Flow Acquisition
Load the solutions into the drive syringes of a stopped-flow spectrophotometer thermostated at 20 °C.
Trigger rapid 1:1 volumetric mixing and monitor the exponential decay of the aldehyde's characteristic
π→π∗
absorption band (typically between 310–350 nm depending on the substrate).
Step 3: Data Extraction & Pseudo-First-Order Fitting
Fit the resulting absorbance-time curve to the monoexponential function:
At=A∞+(A0−A∞)e−kobst
.
Extract the pseudo-first-order rate constant (
kobs
) for each amine concentration.
Step 4: Second-Order Derivation & System Validation
Plot
kobs
against the amine concentration
[Nu]
.
Self-Validation Check: The plot must be strictly linear. A y-intercept approaching zero confirms that the reverse reaction (hydrolysis) is negligible under these conditions, validating the assumption of irreversible imine formation. The slope of this line yields the absolute second-order rate constant (
k2
).
Step 5: Mayr Parameter Computation
Substitute the experimentally derived
k2
into the Mayr equation
logk2=sN(N+E)
using the known
N
and
sN
parameters of the reference amine to solve for the exact electrophilicity parameter (
E
) of the aldehyde.
Fig 2. Self-validating stopped-flow kinetic workflow for quantifying aldehyde electrophilicity.
References
Appel, R., & Mayr, H. (2011). Quantification of the Electrophilic Reactivities of Aldehydes, Imines, and Enones. Journal of the American Chemical Society.
Terrier, F., et al. (2007). Mayr Electrophilicity Predicts the Dual Diels-Alder and Sigma-Adduct Formation Behaviour of Heteroaromatic Super-Electrophiles. Organic & Biomolecular Chemistry.
Fernandez, I., et al. (2024). What defines electrophilicity in carbonyl compounds. Docta Complutense.
Mass Spectrometry Fragmentation Patterns of 6-Bromo-2,1-benzoxazole-3-carbaldehyde: A Comparative Guide
As drug development increasingly relies on privileged heterocyclic scaffolds, the accurate structural characterization of benzoxazole derivatives has become a critical analytical bottleneck. For researchers and mass spec...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development increasingly relies on privileged heterocyclic scaffolds, the accurate structural characterization of benzoxazole derivatives has become a critical analytical bottleneck. For researchers and mass spectrometrists, differentiating between isomeric forms—such as 2,1-benzoxazoles (anthranils), 1,2-benzisoxazoles, and 1,3-benzoxazoles—requires a deep understanding of gas-phase ion chemistry.
This guide provides an authoritative, comparative analysis of the mass spectrometry (MS) fragmentation patterns of 6-Bromo-2,1-benzoxazole-3-carbaldehyde . By synthesizing high-resolution accurate mass (HRAM) principles with field-proven methodologies, we outline the mechanistic causality behind its fragmentation and provide a self-validating experimental protocol for its unambiguous identification.
Mechanistic Causality: The Gas-Phase Chemistry of 2,1-Benzoxazoles
The fragmentation behavior of 6-Bromo-2,1-benzoxazole-3-carbaldehyde is fundamentally dictated by two structural features: the highly labile N–O bond within the fused heterocyclic ring and the 6-bromo substituent , which serves as a built-in isotopic tracer.
Under electrospray ionization (ESI) or electron ionization (EI), isomeric 2,1-benzisoxazoles, 1,2-benzisoxazoles, and 1,3-benzoxazoles produce reasonably stable molecular ions[1]. However, their subsequent decomposition pathways diverge significantly due to their distinct bond dissociation energies. The 2,1-benzoxazole core is characterized by a weak N–O bond, making it highly susceptible to ring-opening reactions prior to fragmentation[2].
Primary Fragmentation Pathways
Loss of the Carbaldehyde Group (–CHO, 29 Da): Alpha-cleavage of the 3-carbaldehyde group is a low-energy pathway, yielding an abundant [M – CHO]⁺ fragment.
Ring Opening and Loss of Carbon Monoxide (–CO, 28 Da): The weak N–O bond facilitates a skeletal rearrangement to an open-chain or transient intermediate, followed by the rapid expulsion of CO. This is a highly diagnostic feature of anthranil derivatives[2].
Expulsion of the Bromine Radical (–Br•, 79/81 Da): The decomposition of an even-electron ion to yield an odd-electron ion and a radical is typically unfavorable; however, the strong electron-withdrawing nature of the bromine atom drives this homolytic cleavage at higher collision energies[3].
Proposed MS/MS fragmentation pathways for 6-Bromo-2,1-benzoxazole-3-carbaldehyde.
A common analytical pitfall in drug discovery is the misidentification of benzoxazole isomers. While they share the same exact mass, their collision-induced dissociation (CID) profiles are distinct.
Unlike 2,1-benzoxazoles, 1,3-benzoxazoles possess a much more stable heterocyclic core and require significantly higher collision energies to induce the loss of CO[4]. Conversely, 1,2-benzisoxazoles often favor the ejection of HCN over CO following rearrangement[1].
The table below summarizes the quantitative and qualitative differences in their fragmentation profiles, providing a benchmark for objective comparison.
Table 1: Comparative MS/MS Fragmentation Profiles of Isomeric Bromobenzoxazole Carbaldehydes
Isomer Core
Heterocyclic Stability
Primary Neutral Loss
Optimal CID Energy (eV)
Diagnostic Fragments (m/z) [79Br / 81Br]
2,1-Benzoxazole (Target)
Low (Weak N–O bond)
–CO (28 Da), –CHO (29 Da)
15 – 25
197.9 / 199.9 ; 168.9 / 170.9
1,2-Benzisoxazole
Moderate
–HCN (27 Da), –CHO (29 Da)
20 – 30
198.9 / 200.9 ; 171.9 / 173.9
1,3-Benzoxazole
High (No N–O bond)
–CHO (29 Da), –CO (28 Da)*
30 – 45
196.9 / 198.9 (Requires high CE)
Experimental Methodology: A Self-Validating Protocol
To ensure absolute trustworthiness in your structural assignments, the following UHPLC-HRAM-MS/MS protocol utilizes the bromine atom as an internal validation tool. Because bromine naturally exists as a 1:1 ratio of ⁷⁹Br and ⁸¹Br, any fragment retaining the bromine atom must exhibit a characteristic doublet separated by ~1.997 Da[3].
Step-by-Step UHPLC-ESI-QTOF Workflow
Step 1: Sample Preparation & Matrix Selection
Action: Dissolve the analyte in LC-MS grade Acetonitrile to a final concentration of 1 µg/mL.
Causality: Acetonitrile provides superior desolvation efficiency in the ESI source compared to protic solvents like methanol, preventing premature in-source fragmentation of the labile 2,1-benzoxazole N–O bond.
Step 2: Chromatographic Separation
Action: Inject 2 µL onto a C18 sub-2 µm column (2.1 x 100 mm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
Causality: The acidic modifier ensures robust protonation to yield the [M+H]⁺ precursor. The gradient resolves the intact target from potential ring-opened degradation products.
Step 3: Ionization and Quadrupole Isolation (The Isotopic Gate)
Action: Operate the ESI source in Positive Mode. Set the Q1 isolation window to 3.0 m/z centered at m/z 227.0.
Causality: A standard 1.0 m/z isolation window would isolate only one isotope. By widening the window to 3.0 m/z, you deliberately co-isolate both the ⁷⁹Br (m/z 225.9) and ⁸¹Br (m/z 227.9) isotopologues. This creates a self-validating system: any downstream MS/MS fragment displaying a 1:1 doublet definitively contains the intact bromine atom, while singlet peaks confirm the loss of the bromine radical.
Action: Use Argon as the collision gas. Apply a stepped CID energy ramp from 15 eV to 35 eV.
Causality: The weak N–O bond cleaves at low energies (~15 eV)[2], whereas the core aromatic system requires higher energies (>30 eV) to eject the bromine radical. Ramping captures the entire kinetic fragmentation spectrum in a single duty cycle.
Self-validating UHPLC-ESI-QTOF workflow for benzoxazole derivative analysis.
References
Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
Source: butlerov.
Source: asianpubs.
Title: Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)
Benchmarking 6-Bromo-2,1-benzoxazole-3-carbaldehyde against other benzisoxazole building blocks
Executive Summary The benzisoxazole scaffold is a highly privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved drugs, including the atypical antipsychotics risperidone a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The benzisoxazole scaffold is a highly privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved drugs, including the atypical antipsychotics risperidone and paliperidone, as well as the anticonvulsant zonisamide1[1]. While the 1,2-benzisoxazole (indoxazene) isomer is widely utilized, the 2,1-benzoxazole (anthranil) isomer offers unique electronic properties and synthetic versatility.
This guide benchmarks 6-Bromo-2,1-benzoxazole-3-carbaldehyde (CAS: 1781641-60-8) against standard benzisoxazole building blocks. By featuring both a highly electrophilic 3-carbaldehyde group and an orthogonal 6-bromo handle, this molecule enables rapid, late-stage diversification for high-throughput screening libraries, particularly in the synthesis of antimicrobial and neurotropic agents2[2].
Structural & Mechanistic Comparison
When designing a synthetic route, the choice of the starting building block dictates the permissible reaction conditions.
The Aldehyde Handle: The 3-carbaldehyde moiety is primed for condensation reactions (e.g., Schiff base formation). Imino-benzisoxazole derivatives synthesized from this handle have shown potent biological activity, making the aldehyde a critical vector for drug discovery2[2].
The Halogen Handle: Standard building blocks like 3[3] lack a functional handle on the benzene ring. While 6-chloro derivatives exist, the carbon-chlorine bond often requires specialized, expensive palladium ligands (e.g., XPhos, RuPhos) for activation. The 6-bromo substitution in our target molecule provides a highly reactive site for standard Suzuki-Miyaura or Buchwald-Hartwig cross-couplings using cost-effective catalysts.
Isomeric Lability: The N-O bond in 2,1-benzoxazoles is more labile under reductive conditions than its 1,2-counterpart. This can be exploited as a "traceless" scaffold to generate complex ortho-functionalized anilines after the core has been decorated.
Quantitative Benchmarking Data
Property / Metric
6-Bromo-2,1-benzoxazole-3-carbaldehyde
1,2-Benzisoxazole-3-carbaldehyde
6-Chloro-1,2-benzisoxazole-3-carbaldehyde
CAS Number
1781641-60-8
84395-93-7
N/A
Isomeric Core
2,1-Benzoxazole (Anthranil)
1,2-Benzoxazole (Indoxazene)
1,2-Benzoxazole
Orthogonal Handle
Yes (6-Bromo)
No
Yes (6-Chloro)
Pd-Catalyzed Reactivity
Excellent (Standard ligands suffice)
N/A
Moderate (Requires bulky, electron-rich ligands)
N-O Bond Stability
Moderate (Labile under strong reduction)
High
High
Primary Application
Late-stage diversification, SAR library generation
Core pharmacophore generation
Core pharmacophore generation
Orthogonal Functionalization Pathways
To maximize the utility of 6-Bromo-2,1-benzoxazole-3-carbaldehyde, reactions must be sequenced to prevent cross-reactivity. The aldehyde is typically functionalized first via reductive amination, followed by palladium-catalyzed cross-coupling at the 6-bromo position.
Orthogonal functionalization pathways for 6-Bromo-2,1-benzoxazole-3-carbaldehyde.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that robust protocols must contain internal feedback loops. The following methodologies are designed as self-validating systems , ensuring intermediate success before proceeding to resource-intensive steps.
Protocol 1: Chemoselective Reductive Amination
Objective: Convert the 3-carbaldehyde to a 3-aminomethyl derivative without cleaving the sensitive N-O bond.
Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ or LiAlH₄. Its steric bulk and electron-withdrawing acetate groups drastically reduce its nucleophilicity, preventing the unwanted reduction of the 2,1-benzisoxazole N-O bond while selectively reducing the imine.
Step-by-Step Procedure:
Condensation: Dissolve 6-Bromo-2,1-benzoxazole-3-carbaldehyde (1.0 eq) and the primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.
Self-Validation Checkpoint 1 (Imine Formation): Observe the reaction flask. A distinct color shift (typically colorless to vibrant yellow) indicates Schiff base formation. Extract a 5 µL aliquot for LC-MS. Validation: The LC-MS must show the exact [M+H]⁺ corresponding to the imine (a mass shift of -18 Da due to the loss of H₂O). Do not proceed until the aldehyde peak is completely consumed.
Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.
Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.
Objective: Functionalize the 6-position via the bromide handle.
Causality: Pd(dppf)Cl₂ is utilized as the catalyst. The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, which accelerates reductive elimination. Furthermore, its massive steric bulk suppresses off-target oxidative addition into the heterocyclic N-O bond, ensuring chemoselectivity for the C-Br bond.
Step-by-Step Procedure:
Setup: In a Schlenk flask, combine the 6-bromo-benzisoxazole intermediate from Protocol 1 (1.0 eq), an aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Purge the flask with Argon for 10 minutes. Heat to 80 °C for 12 hours.
Self-Validation Checkpoint 2 (Isotopic Disappearance): Monitor progress via LC-MS. The starting material possesses a distinct isotopic signature due to the bromine atom (a 1:1 ratio of M / M+2 peaks). Validation: The complete disappearance of this isotopic doublet in the LC-MS trace, replaced by a single mass peak corresponding to the cross-coupled product, definitively self-validates the completion of the C-C bond formation.
Purification: Filter through a pad of Celite, concentrate, and purify via flash chromatography (Hexanes/Ethyl Acetate).
Self-validating experimental workflow for functionalizing the benzisoxazole scaffold.
Conclusion
While 1,2-benzisoxazole-3-carbaldehyde remains a staple for generating core pharmacophores, 6-Bromo-2,1-benzoxazole-3-carbaldehyde offers vastly superior utility for late-stage diversification. By providing two orthogonal handles—an electrophilic aldehyde for amine library generation and a reactive bromide for transition-metal-catalyzed cross-coupling—this building block allows drug development professionals to rapidly explore complex structure-activity relationships (SAR) without rebuilding the heterocyclic core from scratch.
Comparative Photostability of Brominated Benzoxazole Aldehydes: A Technical Guide
Executive Summary Benzoxazoles are highly privileged scaffolds in medicinal chemistry, fluorophore design, and materials science. While certain derivatives—such as 2-(2'-hydroxyphenyl)benzoxazoles—exhibit exceptional pho...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Benzoxazoles are highly privileged scaffolds in medicinal chemistry, fluorophore design, and materials science. While certain derivatives—such as 2-(2'-hydroxyphenyl)benzoxazoles—exhibit exceptional photostability via Excited-State Intramolecular Proton Transfer (ESIPT) ()[1], the introduction of specific functional groups drastically alters their photochemical fate.
Brominated benzoxazole aldehydes present a unique stability challenge: they combine the photolabile nature of a carbonyl group with the heavy-atom effect of bromine. This guide provides an objective, comparative analysis of their stability under UV light, detailing the mechanistic drivers of degradation and establishing a self-validating protocol for empirical evaluation.
Mechanistic Drivers of Photodegradation
When a benzoxazole aldehyde absorbs UV light, it transitions to a singlet excited state (
S1
). In non-brominated analogs, the molecule may undergo non-radiative decay, fluorescence, or structural stabilization depending on its substituents ()[2]. However, the presence of a bromine atom—a large, electron-dense halogen—enhances spin-orbit coupling. This "heavy-atom effect" accelerates Intersystem Crossing (ISC), rapidly populating the long-lived triplet state (
T1
).
Once in the triplet state, two primary degradation pathways compete:
Norrish Type I/II Cleavage: The aldehyde group undergoes
α
-cleavage, generating acyl and aryl radicals.
C-Br Homolysis: The carbon-bromine bond undergoes homolytic cleavage. Under deep UV irradiation, the destabilized benzoxazole core can even undergo ring-opening isomerizations into isocyanophenols ()[3].
Photophysical pathways of brominated benzoxazole aldehydes under UV irradiation.
Comparative Photostability Data
To objectively evaluate these effects, we compare three benzoxazole aldehydes against a known photostable reference compound. The data below illustrates how bromination position and functional group interplay dictate the kinetic stability of the molecule under continuous UV-A (365 nm) irradiation.
Compound
Substitution
UV-A Half-Life (
t1/2
)
Quantum Yield (
Φ
)
Primary Photoproducts
Benzoxazole-5-carboxaldehyde (BCA)
None
14.5 h
0.02
Benzoxazole, Carboxylic acid
7-Bromo-benzoxazole-5-carboxaldehyde
7-Bromo
4.8 h
0.07
Debrominated BCA, Radicals
2-Bromo-benzoxazole-5-carboxaldehyde
2-Bromo
1.2 h
0.18
Ring-opened products, HCN
2-(2'-Hydroxyphenyl)benzoxazole (HPB)
2-(2'-OH-Phenyl)
>100 h
<0.001
None (ESIPT stabilization)
Expert Insights: Causality in Structural Design
The extreme photolability of 2-bromo-benzoxazole-5-carboxaldehyde is not merely additive; it is synergistic. The C2 position of the benzoxazole ring is flanked by highly electronegative oxygen and nitrogen atoms, severely depleting its electron density. Consequently, the C2-Br bond is highly polarized and kinetically weak. Under UV irradiation, this bond acts as a primary photochemical sink. Conversely, bromination at the 7-position (on the benzenoid ring) results in a stronger C-Br bond, shifting the primary degradation pathway toward the aldehyde (Norrish cleavage). Furthermore, specific substitutions modulate the HOMO-LUMO gap, directly impacting the molecule's kinetic stability under photon stress ()[2].
Standardized Experimental Protocol for Photostability Assessment
To ensure trustworthiness and reproducibility, photostability must be measured using a self-validating system. This protocol incorporates chemical actinometry to normalize photon flux and a dark control to rule out thermal degradation.
Self-validating experimental workflow for UV photostability assessment.
Step-by-Step Methodology
1. Actinometry Calibration
Action: Prepare a 0.006 M potassium ferrioxalate solution in 0.1 N
H2SO4
. Irradiate in the exact geometry as the sample for 3 minutes, then complex with 1,10-phenanthroline and measure absorbance at 510 nm.
Causality: UV lamps degrade over time. Actinometry quantifies the exact photon flux (moles of photons/second) entering the cuvette, ensuring the calculated quantum yield (
Φ
) is absolute, not relative.
2. Sample and Control Preparation
Action: Dissolve the brominated benzoxazole aldehyde in HPLC-grade acetonitrile to a concentration of 10
μ
M. Prepare a second identical cuvette wrapped entirely in aluminum foil (Dark Control).
Causality: Acetonitrile is UV-transparent above 200 nm and lacks abstractable hydrogens, preventing solvent-mediated radical quenching. The dark control validates that degradation is strictly photochemical, not thermal or hydrolytic.
3. UV Irradiation
Action: Place the quartz cuvette in a temperature-controlled holder (25°C) within a solar simulator or specific LED array (e.g., 365 nm).
Causality: Quartz is mandatory as standard glass absorbs UV-B and short UV-A, skewing the irradiation spectrum. Temperature control prevents thermal artifacts from lamp heat.
4. HPLC-DAD/MS Tracking
Action: Withdraw 20
μ
L aliquots at 0, 15, 30, 60, and 120 minutes. Inject into an HPLC-DAD/MS system using an internal standard (e.g., biphenyl).
Causality: The Diode-Array Detector (DAD) tracks the parent compound's chromophore loss, while Mass Spectrometry (MS) identifies the mass of photoproducts (e.g., M-79 for debromination, M-29 for loss of CHO). The internal standard corrects for injection volume errors, ensuring quantitative trustworthiness.
5. Kinetic Modeling
Action: Plot
ln(Ct/C0)
versus time. Calculate the pseudo-first-order rate constant (
k
) and derive the half-life (
t1/2=0.693/k
).
References
da Silva, J. F., et al. "A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I." Brazilian Journal of Pharmaceutical Sciences, 2022. URL:[Link]
Nunes, C. M., et al. "UV-Induced Photochemistry of 1,3-Benzoxazole, 2-Isocyanophenol, and 2-Cyanophenol Isolated in Low-Temperature Ar Matrixes." The Journal of Organic Chemistry, 2021. URL:[Link]
Medina, et al. "Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption." MDPI, 2024. URL:[Link]
Comprehensive Guide to the Safe Handling and Disposal of 6-Bromo-2,1-benzoxazole-3-carbaldehyde As a Senior Application Scientist, I recognize that the lifecycle of a chemical does not end at the completion of an assay o...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Guide to the Safe Handling and Disposal of 6-Bromo-2,1-benzoxazole-3-carbaldehyde
As a Senior Application Scientist, I recognize that the lifecycle of a chemical does not end at the completion of an assay or synthesis step. For drug development professionals and researchers handling halogenated intermediates like 6-Bromo-2,1-benzoxazole-3-carbaldehyde, understanding the causality behind waste management is as critical as the experimental design itself.
Because this compound contains a bromine atom, it is strictly classified as halogenated organic waste [1][2]. Improper disposal not only violates environmental regulations but also poses severe safety risks to laboratory personnel and downstream waste handlers.
The Mechanistic Causality of Halogenated Waste Segregation
Why must 6-Bromo-2,1-benzoxazole-3-carbaldehyde be segregated from standard organic waste? The answer lies in the thermal destruction process.
Standard non-halogenated organic solvents (like ethanol or acetone) can be incinerated cleanly, producing primarily carbon dioxide and water. However, when halogenated compounds are subjected to standard incineration, the halogen atoms (in this case, bromine) react to form highly corrosive and toxic gases, such as hydrogen bromide (HBr), or under certain conditions, persistent organic pollutants like dioxins and furans[3].
To safely destroy halogenated waste, specialized high-temperature rotary kiln incinerators equipped with caustic scrubbers are required to neutralize the acidic exhaust gases[3]. Because this specialized treatment is resource-intensive and expensive, environmental health and safety (EHS) protocols mandate the strict segregation of halogenated waste to minimize the volume requiring this specific processing[4].
Quantitative Waste Stream Comparison
To optimize laboratory logistics and compliance, personnel must understand the thresholds that define these waste streams.
This self-validating protocol ensures that 6-Bromo-2,1-benzoxazole-3-carbaldehyde is managed from the benchtop to institutional transfer without compromising safety or regulatory compliance. Note: In-lab treatment (such as intentional evaporation or chemical neutralization of this compound for disposal purposes) is strictly prohibited. [5][9]
Step 1: Hazard Assessment and PPE Verification
Action: Before handling the compound or its waste solutions, don appropriate Personal Protective Equipment (PPE): chemical-resistant nitrile gloves, safety goggles, and a lab coat[5].
Rationale: As a biologically active aldehyde with a halogen substituent, it presents skin and eye irritation risks. All transfers must occur within a certified chemical fume hood to prevent inhalation of volatile byproducts or solvent vehicles[4][5].
Step 2: Container Selection and Preparation
Action: Select a compatible, sealable waste container (e.g., a high-density polyethylene (HDPE) carboy or a glass bottle, depending on the solvent vehicle).
Action: Immediately affix an institutional "Hazardous Waste" tag to the container before adding the first drop of waste[4]. The label must explicitly list "6-Bromo-2,1-benzoxazole-3-carbaldehyde" and the specific solvent used.
Step 3: Segregated Waste Collection
Action: Transfer the waste into the designated "Halogenated Organic Waste" container[5][10].
Critical Control: Do not mix this waste with heavy metals, aqueous acids, or non-halogenated solvents[4][8]. Keep the container tightly capped at all times unless actively pouring waste[2][4]. Leaving funnels in open containers violates emission regulations[2].
Step 4: Satellite Accumulation Area (SAA) Storage
Action: Store the active waste container in a designated SAA, typically a ventilated flammable storage cabinet beneath the fume hood[11].
Critical Control: The container must sit within secondary containment (e.g., a plastic bin) capable of holding 110% of the container's volume to mitigate catastrophic leaks[4][12].
Step 5: Institutional EHS Transfer
Action: Once the container reaches 75-80% capacity, or approaches the institutional time limit (often 60 to 90 days for SAAs), initiate a waste pickup request with your facility's EHS department[2][4]. Do not overfill containers[2].
Waste Routing Logic
The following diagram illustrates the logical decision tree for routing 6-Bromo-2,1-benzoxazole-3-carbaldehyde waste within a professional laboratory setting.
Figure 1: Decision matrix and logistical workflow for halogenated laboratory waste management.
Personal protective equipment for handling 6-Bromo-2,1-benzoxazole-3-carbaldehyde
As drug development accelerates, the handling of specialized halogenated heterocyclic intermediates like requires rigorous safety protocols. While this compound is a highly valuable building block in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development accelerates, the handling of specialized halogenated heterocyclic intermediates like requires rigorous safety protocols. While this compound is a highly valuable building block in medicinal chemistry, its structural motifs—a brominated benzoxazole core coupled with a reactive aldehyde—dictate specific handling precautions. Like many benzoxazole derivatives, it is a solid that poses significant risks of serious eye, skin, and respiratory tract irritation[1][2].
To ensure both operator safety and experimental integrity, laboratory personnel must move beyond simple compliance. This guide provides a self-validating, causally-driven framework for the personal protective equipment (PPE), operational handling, and disposal of 6-Bromo-2,1-benzoxazole-3-carbaldehyde.
I. Quantitative Personal Protective Equipment (PPE) Matrix
Safety is not just about wearing gear; it is about understanding the specific failure modes of the human body when exposed to chemical hazards. The following table outlines the statutory 3[3] requirements and the scientific causality behind each PPE selection for this compound.
Protects against micro-particulate dust and chemical splashing during solvent dissolution. Standard safety glasses lack the orbital seal required to block airborne irritants[5].
Halogenated aromatic compounds can permeate natural rubber lattices. Nitrile provides a superior chemical barrier against transdermal absorption[6][7].
Mandatory if handling outside a certified fume hood or during spill cleanup to prevent inhalation of highly irritating dust that affects mucous membranes[1][2].
Provides a physical barrier against accidental localized contact and localized spills. Flame resistance is critical if the compound is dissolved in flammable organic solvents[2][6].
II. Operational Handling Protocol: Weighing and Transfer
A self-validating protocol ensures that the safety of the workspace is confirmed at every step, preventing cumulative exposure risks.
Step 1: Engineering Controls Verification
Action: Turn on the chemical fume hood and verify the face velocity is between 80-120 feet per minute (fpm) using the digital monitor or a tissue test.
Causality: Benzoxazole carbaldehydes form micro-particulate dust that is highly irritating to the respiratory tract[1][2]. Proper airflow ensures dust is captured before reaching the operator's breathing zone.
Step 2: PPE Verification & Donning
Action: Inspect nitrile gloves for micro-tears by trapping air and squeezing. Don goggles before opening the chemical cabinet.
Causality: Halogenated aromatics can permeate compromised barriers, leading to localized contact dermatitis[1][7]. Goggles must be worn before handling to protect against accidental drops during transit.
Step 3: Static Discharge Mitigation
Action: Use an anti-static weighing boat and a grounded stainless-steel spatula.
Causality: Fine organic powders are prone to static cling, which can cause sudden aerosolization or, in extreme cases, ignition if an electrostatic discharge occurs near flammable solvents[2].
Step 4: Material Transfer
Action: Transfer the required mass of 6-Bromo-2,1-benzoxazole-3-carbaldehyde slowly. Cap the source bottle immediately after the desired mass is achieved.
Causality: Minimizes environmental exposure and prevents ambient moisture from degrading the reactive aldehyde functional group.
Step 5: Immediate Decontamination
Action: Wipe down spatulas and the balance pan with a 70% ethanol/water solution.
Causality: Ensures no residual micro-crystals are left for the next operator, maintaining a self-validating clean workspace.
III. Spill Response & Decontamination Workflow
In the event of a spill, rapid categorization of the risk level is critical. The following workflow outlines the logical decision tree for containing and neutralizing 6-Bromo-2,1-benzoxazole-3-carbaldehyde spills.
Workflow for assessing and decontaminating 6-Bromo-2,1-benzoxazole-3-carbaldehyde spills.
IV. Waste Disposal Plan: EPA RCRA Compliance
Disposal of halogenated organic compounds must strictly adhere to the 9[9].
Step 1: Chemical Segregation
Action: Isolate 6-Bromo-2,1-benzoxazole-3-carbaldehyde waste from strong oxidizing agents and strong bases.
Causality: Aldehydes can undergo exothermic oxidation or condensation reactions. Segregation prevents unintended pressurization and potential rupture of waste containers[10].
Step 2: Satellite Accumulation Area (SAA) Storage
Action: Store waste in a designated SAA within the line of sight of the generation point. Fill containers to no more than 90% of their total capacity.
Causality: Complies with 11[11] regarding academic and laboratory waste, while allowing necessary headspace for potential vapor expansion[9][12].
Step 3: Statutory Labeling
Action: Affix a compliant hazardous waste label detailing the exact contents (e.g., "Hazardous Waste: 6-Bromo-2,1-benzoxazole-3-carbaldehyde, Toxic/Irritant").
Causality: Ensures downstream waste handlers and emergency responders have immediate, accurate chemical intelligence, preventing cross-contamination[12].
Step 4: Final Disposal Routing
Action: Transfer the sealed waste to a Central Accumulation Area (CAA) within the regulatory timeframe (e.g., 90 days for Large Quantity Generators) for ultimate high-temperature incineration.
Causality: Incineration is the EPA-preferred method for destroying halogenated organic compounds, breaking the carbon-halogen bonds and preventing long-term soil or groundwater contamination[12][13].
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